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[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride Documentation Hub

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  • Product: [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride
  • CAS: 1443278-97-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of[3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride

As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular building blocks is critical for developing robust Structure-Activity Relationship (SAR) models. [3-Chloro-2-(1-piperidinyl)ph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular building blocks is critical for developing robust Structure-Activity Relationship (SAR) models. [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (CAS: 1443278-97-4) is a highly versatile, sterically constrained aniline derivative[1].

This whitepaper provides an in-depth analysis of its chemical properties, synthetic pathways, and downstream applications in medicinal chemistry, moving beyond basic specifications to explain the causality behind its handling and reactivity.

Structural and Physicochemical Properties

The core structure of this molecule features an aniline ring substituted with a piperidine moiety at the ortho position and a chlorine atom at the meta position.

The Causality of the Dihydrochloride Salt: Free anilines, especially those that are electron-rich, are notoriously prone to rapid air oxidation, leading to dark, tarry degradation products. Formulating this compound as a dihydrochloride salt—protonating both the primary aniline nitrogen and the tertiary piperidine nitrogen—achieves two critical goals:

  • Oxidative Stability: Protonation drastically reduces the electron density on the aromatic ring, preventing auto-oxidation during long-term storage and handling ()[2].

  • Aqueous Solubility: The salt form enables direct dissolution in aqueous buffers for high-throughput screening (HTS) assays, bypassing the need for high concentrations of DMSO which can cause assay interference.

Quantitative Physicochemical Data

The following table summarizes the core metrics of both the free base and the dihydrochloride salt.

PropertyValue
Chemical Name [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride
CAS Number 1443278-97-4 (Salt) / 58785-06-1 (Free Base)
Molecular Formula C₁₁H₁₅ClN₂ · 2HCl
Molecular Weight 283.62 g/mol (Salt) / 210.71 g/mol (Free Base)
Physical State Solid (Off-white to pale crystalline powder)
Storage Conditions 2-8 °C, desiccated, protected from light
SMILES (Free Base) ClC1=CC=CC(N)=C1N2CCCCC2

(Data corroborated via and[1])

Synthetic Methodology and Mechanistic Insights

The de novo synthesis of this building block requires careful selection of reagents to prevent side reactions, particularly the premature cleavage of the aryl-chloride bond.

Synthesis SM 1-Chloro-2-fluoro- 3-nitrobenzene SNAr SNAr Reaction (+ Piperidine) SM->SNAr Int1 1-Chloro-3-nitro-2- (piperidin-1-yl)benzene SNAr->Int1 Red Reduction (Fe/NH4Cl) Int1->Red FreeBase 3-Chloro-2-(piperidin- 1-yl)aniline Red->FreeBase Salt Salt Formation (+ 2 eq. HCl) FreeBase->Salt Product Target Dihydrochloride (CAS: 1443278-97-4) Salt->Product

Fig 1: Chemoselective synthetic route to[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride.

Protocol 1: Chemoselective Synthesis Workflow

This protocol is designed as a self-validating system to ensure high fidelity at each step.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 1-chloro-2-fluoro-3-nitrobenzene (1.0 eq) in anhydrous DMF. Add piperidine (1.2 eq) and K₂CO₃ (2.0 eq). Stir at 80 °C for 4 hours.

  • Mechanistic Causality: The strong electron-withdrawing nature of the ortho-nitro group activates the fluorine atom for SNAr. Fluoride acts as an excellent leaving group here, while the chlorine atom remains untouched due to its significantly lower reactivity in SNAr without transition metal catalysis.

  • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material (Rf ~0.6) and appearance of a bright yellow spot (Rf ~0.4) confirms conversion.

Step 2: Chemoselective Nitro Reduction

  • Procedure: Suspend the intermediate in an Ethanol/Water (3:1) mixture. Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Reflux for 2 hours. Filter hot through a pad of Celite.

  • Mechanistic Causality: Why not use standard Pd/C with H₂? Standard catalytic hydrogenation would likely result in hydrodehalogenation, stripping the essential chlorine atom from the ring. The Fe/NH₄Cl system (Béchamp reduction conditions) is strictly chemoselective for the nitro group, preserving the aryl chloride intact.

  • Validation: LC-MS analysis of the filtrate must show a dominant peak at m/z 211 [M+H]⁺ with the characteristic 3:1 isotopic pattern of a single chlorine atom.

Step 3: Salt Formation

  • Procedure: Dissolve the purified free base in anhydrous diethyl ether. Add 2.0 M HCl in diethyl ether (2.5 eq) dropwise at 0 °C. Filter the resulting precipitate and dry under high vacuum.

Downstream Reactivity and Drug Discovery Applications

This molecule acts as a trifunctional scaffold. Its utility in library synthesis lies in the orthogonal reactivity of its three distinct structural domains.

Reactivity Core [3-Chloro-2-(1-piperidinyl)phenyl]amine Amine Primary Amine (-NH2) Core->Amine Piperidine Piperidine Ring Core->Piperidine Chloride Aryl Chloride (-Cl) Core->Chloride Amidation Amidation / Sulfonylation (Library Synthesis) Amine->Amidation Steric Steric Shielding & Conformational Lock Piperidine->Steric CrossCoupling Buchwald-Hartwig / Suzuki Coupling Chloride->CrossCoupling

Fig 2: Orthogonal reactivity map of the trifunctional[3-Chloro-2-(1-piperidinyl)phenyl]amine core.

  • The Primary Amine: Readily undergoes amidation with acyl chlorides or carboxylic acids. It can also participate in reductive aminations with aldehydes.

  • The Aryl Chloride: Serves as an excellent handle for late-stage diversification. Using Palladium catalysts (e.g., Pd(dppf)Cl₂ or RuPhos Pd G3), the chloride can undergo Suzuki-Miyaura cross-coupling with boronic acids or Buchwald-Hartwig amination.

  • The Piperidine Ring (Conformational Lock): The bulky piperidine induces a significant steric twist, forcing the adjacent aniline group out of coplanarity with the benzene ring. In structure-based drug design, breaking molecular planarity is a proven strategy to increase aqueous solubility and reduce off-target promiscuity (such as hERG channel inhibition).

Protocol 2: Amide Coupling Workflow (In-Situ Freebasing)

To utilize the dihydrochloride salt in an amide coupling without a separate, yield-lowering freebasing step, it must be neutralized in situ.

  • Step 1: In a dry vial, combine your target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Expert Insight: Why 4.0 equivalents? Exactly 2.0 equivalents of DIPEA are consumed immediately just to neutralize the dihydrochloride salt of the aniline. The excess ensures the reaction environment remains sufficiently basic to activate the HATU complex.

  • Step 3: Add[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (1.0 eq). Stir at room temperature for 12 hours.

  • Step 4 (Validation & Workup): Analyze an aliquot via LC-MS. Complete consumption of the aniline peak (m/z 211 [M+H]⁺) and the appearance of the target amide mass confirms reaction completion. Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for final purification.

References

Sources

Exploratory

Molecular structure and weight of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride

Abstract This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for its potential applications in medicinal chemistry and materials science. The guide delves into the rationale behind synthetic strategies, offers detailed experimental protocols, and provides a framework for the analytical validation of this molecule, grounded in established scientific principles.

Introduction: The Significance of Substituted Phenylamines

Substituted phenylamines are a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. The introduction of a piperidinyl moiety to a chloro-substituted aniline core, as in the case of [3-Chloro-2-(1-piperidinyl)phenyl]amine, creates a molecule with a unique combination of steric and electronic properties. The piperidine ring, a prevalent scaffold in many FDA-approved drugs, can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[1] The chloro-substituent, in turn, can modulate the pKa of the amine groups and provide a site for further chemical modification. This guide will explore the specific attributes of the dihydrochloride salt of this compound, a form often favored for its increased stability and solubility.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and inherent properties of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is fundamental to its application.

Molecular Structure

The structure of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride comprises a 2,3-disubstituted aniline ring. A piperidine ring is attached to the C2 position, and a chlorine atom is at the C3 position. The dihydrochloride salt form indicates that both the primary aniline amine and the tertiary amine of the piperidine ring are protonated.

Molecular Structure Diagram

Caption: 2D structure of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of both the dihydrochloride salt and its corresponding free base, 3-Chloro-2-(1-piperidinyl)aniline.

Property[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride3-Chloro-2-(1-piperidinyl)aniline (Free Base)
CAS Number 1443278-97-458785-06-1[2]
Molecular Formula C₁₁H₁₅ClN₂ · 2HClC₁₁H₁₅ClN₂[2]
Molecular Weight 284.62 g/mol 210.70 g/mol [2]
Appearance Expected to be a solid, likely crystallinePale yellow to brown liquid[2]
Solubility Expected to have good solubility in polar protic solvents like water and methanolSoluble in organic solvents

Synthesis and Purification

The synthesis of [3-Chloro-2-(1-piperidinyl)phenyl]amine typically involves the formation of a carbon-nitrogen bond between the aniline precursor and piperidine. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.

Retrosynthetic Analysis

A logical retrosynthetic approach for the free base, 3-chloro-2-(1-piperidinyl)aniline, involves a disconnection at the C-N bond between the phenyl ring and the piperidine nitrogen. This leads to 2,3-dichloroaniline and piperidine as the starting materials.

Retrosynthetic Pathway Diagram

Retrosynthesis Target [3-Chloro-2-(1-piperidinyl)phenyl]amine Disconnect1 C-N Bond Formation (Buchwald-Hartwig Amination) Target->Disconnect1 Precursors 2,3-Dichloroaniline + Piperidine Disconnect1->Precursors

Caption: Retrosynthetic analysis for 3-chloro-2-(1-piperidinyl)aniline.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a plausible method for the synthesis of the free base, which can then be converted to the dihydrochloride salt. The Buchwald-Hartwig amination is chosen for its high efficiency and functional group tolerance.[3][4]

Reaction Scheme:

2,3-dichloroaniline reacts with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base to yield 3-chloro-2-(1-piperidinyl)aniline.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,3-dichloroaniline (1.0 eq), a palladium source such as Pd₂(dba)₃ (0.01-0.02 eq), and a suitable phosphine ligand like Xantphos (0.02-0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4-2.0 eq) and anhydrous toluene.

  • Nucleophile Addition: Add piperidine (1.2-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Formation of the Dihydrochloride Salt: Dissolve the purified free base in a suitable solvent like diethyl ether or methanol. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent. The dihydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Causality in Experimental Choices
  • Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos are often effective in promoting the reductive elimination step of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the active catalyst.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Predicted)

4.1.1. 1H NMR Spectroscopy (Predicted)

  • Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm).

  • Piperidine Protons: The protons on the piperidine ring will likely show broad signals in the aliphatic region. The protons adjacent to the nitrogen (α-protons) will be downfield (around δ 2.8-3.2 ppm) compared to the other piperidine protons (β- and γ-protons, around δ 1.5-1.8 ppm).

  • Amine Protons: The NH₂ protons of the aniline will likely appear as a broad singlet. In the dihydrochloride salt, the N-H protons will be significantly downfield and may be broader.

4.1.2. 13C NMR Spectroscopy (Predicted)

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the chlorine will be shifted downfield.

  • Piperidine Carbons: Three distinct signals are expected for the piperidine carbons, with the α-carbons being the most downfield.

4.1.3. Infrared (IR) Spectroscopy (Predicted)

  • N-H Stretching: The aniline N-H stretches will appear as two bands in the region of 3300-3500 cm⁻¹.

  • C-N Stretching: Aromatic and aliphatic C-N stretching vibrations will be observed in the 1250-1350 cm⁻¹ region.

  • C-Cl Stretching: A C-Cl stretching band is expected in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretching: These will be present in their characteristic regions.

4.1.4. Mass Spectrometry (MS) (Predicted)

  • Molecular Ion Peak: For the free base, the molecular ion peak (M⁺) would be expected at m/z 210. Due to the presence of one chlorine atom, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed. The nitrogen rule predicts an even molecular weight for a molecule with an even number of nitrogen atoms.

  • Fragmentation: Common fragmentation pathways for aromatic amines include the loss of the piperidinyl group and fragmentation of the piperidine ring itself.[8][9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

Analytical Workflow Diagram

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Buchwald-Hartwig Amination Purification Column Chromatography & Salt Formation Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC Purity Assessment (HPLC) Purification->HPLC

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Foundational

Comprehensive Safety and Handling Whitepaper:[3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride (CAS 1443278-97-4)

Chemical Identity and Structural Rationale CAS 1443278-97-4, formally identified as[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride, is a highly specialized, sterically hindered aniline derivative utilized as a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Structural Rationale

CAS 1443278-97-4, formally identified as[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride, is a highly specialized, sterically hindered aniline derivative utilized as a critical building block in pharmaceutical synthesis and drug discovery.

The presence of the dihydrochloride salt in this compound's formulation is a deliberate and necessary design choice. Free anilines—particularly those that are electron-rich due to ortho-substituted piperidine rings—are highly susceptible to rapid air oxidation and chemical degradation. The dihydrochloride salt formation significantly enhances the compound's chemical stability and aqueous solubility, preventing premature oxidation and making it a reliable building block for long-term storage and complex synthetic workflows[1][2][3][4].

Table 1: Physicochemical and Safety Parameters
ParameterValue / Specification
Chemical Name [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride
CAS Number 1443278-97-4
Molecular Formula C₁₁H₁₅ClN₂ · 2HCl
Molecular Weight 284.61 g/mol
Physical State Solid
Salt Form Rationale Enhanced stability, prevention of oxidation, and improved aqueous solubility[3][4]
Primary Toxicological Risk Methemoglobinemia (via phenylhydroxylamine metabolite)[5][6]

Safety Data Sheet (SDS) Core Analysis & Toxicological Grounding

Handling this compound requires a deep understanding of aromatic amine toxicity. Standard safety data sheets often list generic irritant warnings, but researchers must be aware of the specific mechanistic hazards associated with piperidinyl phenylamines.

Mechanistic Toxicology: The Methemoglobinemia Risk

Like many aniline derivatives, the primary systemic hazard of CAS 1443278-97-4 is the induction of methemoglobinemia. Aniline compounds do not oxidize hemoglobin directly in vitro; rather, they are metabolized in vivo by cytochrome P450 enzymes (such as CYP2E1 and CYP1A2) into highly toxic phenylhydroxylamine intermediates[5][7][8].

These active metabolites donate an electron to oxygen, forming superoxide anions, and subsequently oxidize the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, resulting in the formation of methemoglobin[5][6][7]. Because methemoglobin is incapable of transporting oxygen, acute exposure can lead to severe systemic hypoxia, cyanosis, and potentially fatal outcomes, often without overt initial signs of toxicity[5][6].

Extrapolated GHS Hazard Classification & Handling

Based on the structural alerts of the aniline moiety, the following handling parameters must be strictly enforced:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H373: May cause damage to organs (blood/spleen) through prolonged or repeated exposure.

  • Engineering Controls: The compound must be handled exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent the inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): Aromatic amines can be rapidly absorbed through the skin[6]. Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory.

Experimental Methodology: Free-Basing and Isolation Protocol

To utilize CAS 1443278-97-4 in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or amide bond formations, the stable dihydrochloride salt must be converted to its reactive free base. The following protocol is a self-validating system designed to maximize yield while minimizing oxidative degradation.

Step-by-Step Protocol
  • Preparation: Suspend 1.0 equivalent of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v) at 0–5 °C.

    • Causality: The low temperature suppresses the kinetic rate of oxidative degradation of the newly formed, electron-rich free aniline.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Carbonate ( Na2​CO3​ ) dropwise under vigorous stirring until the aqueous layer reaches a pH of 9–10.

    • Causality: A mild base like Na2​CO3​ is preferred over strong bases (e.g., NaOH) to prevent potential side reactions or degradation of the piperidine moiety.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract and isolate the organic (DCM) layer. Wash the remaining aqueous layer twice more with fresh DCM.

    • Causality: Multiple extractions ensure complete recovery of the free base, maximizing the yield for downstream synthesis.

  • Drying: Combine the organic extracts and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter out the drying agent.

    • Causality: Complete removal of water is critical. Residual moisture will poison palladium catalysts in subsequent cross-coupling reactions.

  • Concentration & Storage: Concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30 °C.

    • Validation Checkpoint: The success of the free-basing step can be self-validated via Thin Layer Chromatography (TLC). The resulting free base will exhibit a significantly higher Rf​ value (less polar) than the starting dihydrochloride salt when eluted with a moderately polar solvent system (e.g., Hexanes/EtOAc). The free base must be used immediately or stored under an inert argon atmosphere at -20 °C.

Workflow Visualization

Workflow Salt CAS 1443278-97-4 (Dihydrochloride Salt) Base Aqueous Na2CO3 (pH 9-10) Salt->Base Dissolve & Neutralize Extract DCM Extraction (Organic Phase) Base->Extract Phase Separation Dry Dry over Na2SO4 & Concentrate Extract->Dry Remove H2O FreeBase Reactive Free Base (Aniline Derivative) Dry->FreeBase Yield Coupling Downstream Synthesis (e.g., Buchwald-Hartwig) FreeBase->Coupling API Construction

Figure 1: Step-by-step free-basing workflow for CAS 1443278-97-4 prior to downstream coupling.

Sources

Exploratory

Spectroscopic characterization (NMR, IR) of[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characterization of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for interpreting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this molecule. By explaining the causality behind experimental choices and providing detailed predicted spectral data, this guide serves as a self-validating reference for confirming the molecule's identity, purity, and structural integrity.

Introduction: The Need for Rigorous Characterization

[3-Chloro-2-(1-piperidinyl)phenyl]amine is a substituted aniline derivative whose structural complexity necessitates unambiguous characterization. The presence of multiple functional groups—a primary aromatic amine, a tertiary aliphatic amine (piperidine), and a chloro-substituted aromatic ring—gives rise to a unique spectroscopic fingerprint. As this compound is typically handled as a dihydrochloride salt to improve its stability and solubility, its characterization must also account for the effects of protonation on its spectral features.

Accurate spectroscopic analysis is paramount for ensuring the quality of starting materials in multi-step syntheses, verifying reaction outcomes, and meeting stringent regulatory standards in pharmaceutical development. This guide provides the foundational knowledge required to interpret the ¹H NMR, ¹³C NMR, and IR spectra of the title compound with confidence.

Molecular Structure and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. The key features of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride that will govern its spectral output are:

  • Aromatic Ring : A 1,2,3-trisubstituted benzene ring, which will show characteristic signals in both NMR and IR spectroscopy.

  • Primary Aromatic Amine (-NH₂) : This group will have distinct protons and vibrational modes, though its signals can be influenced by solvent and protonation.

  • Piperidine Ring : A saturated heterocyclic amine. Its protons and carbons will appear in the aliphatic region of the NMR spectra.

  • Chloro-Substituent (-Cl) : An electron-withdrawing group that will influence the chemical shifts of nearby protons and carbons on the aromatic ring.

  • Dihydrochloride Salt Form : Both the primary aniline nitrogen and the tertiary piperidine nitrogen are protonated, forming -NH₃⁺ and a quaternary N⁺-H group, respectively. This has a profound effect on chemical shifts and the solubility of the compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in ~0.6 mL DMSO-d6 weigh->dissolve vortex Vortex to Homogenize dissolve->vortex load Insert Sample into Spectrometer vortex->load acquire Acquire Spectra (1H, 13C, 2D) load->acquire process Fourier Transform & Phase Correction acquire->process integrate Integration & Peak Picking process->integrate interpret Assign Signals & Interpret Structure integrate->interpret end end interpret->end Final Structure Confirmation

Figure 2: Standard workflow for NMR analysis from sample preparation to structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three main regions: the aromatic protons, the aliphatic piperidine protons, and the exchangeable amine protons.

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
> 10.0Broad Singlet1HPiperidinyl N⁺-H The proton on the positively charged nitrogen is highly deshielded and often appears as a broad signal far downfield.
~8.0 - 9.0Broad Singlet3HAnilinium -NH₃The protons of the anilinium group are acidic and deshielded. Their signal is typically broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. [1][2]
7.2 - 7.6Multiplet3HAr-H Aromatic protons are deshielded by the ring current. The complex substitution pattern will lead to a multiplet.
2.8 - 3.2Multiplet4HPiperidinyl CH₂ -N⁺ (α)Protons on the carbons adjacent to the positively charged nitrogen are deshielded and will appear further downfield than the other piperidine protons. [3]
1.5 - 1.9Multiplet6HPiperidinyl -(CH₂ )₃- (β, γ)The remaining methylene protons of the piperidine ring are in a standard aliphatic environment. [4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Predicted Shift (δ, ppm) Assignment Rationale
140 - 150Ar-C -N (Piperidinyl)Quaternary aromatic carbon attached to the piperidinyl nitrogen.
130 - 140Ar-C -ClQuaternary aromatic carbon attached to the electronegative chlorine atom.
120 - 135Ar-C -HProtonated aromatic carbons.
115 - 125Ar-C -NH₃⁺Quaternary aromatic carbon attached to the anilinium group.
~50Piperidinyl C -N⁺ (α)Carbons adjacent to the positively charged nitrogen are deshielded relative to other aliphatic carbons.
~25Piperidinyl C (β)Aliphatic carbons beta to the nitrogen.
~23Piperidinyl C (γ)The central carbon of the piperidine ring, typically the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Sample Preparation (KBr Pellet)

Causality : For solid samples like the title compound, creating a potassium bromide (KBr) pellet is a common method. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix for the sample.

Step-by-Step Protocol:

  • Place approximately 1-2 mg of the compound and ~100 mg of dry, spectroscopic-grade KBr powder into an agate mortar.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam. [5]3. Transfer a small amount of the powder into a pellet-forming die.

  • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

  • Record the spectrum, ensuring to first run a background scan with an empty sample holder.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H, C-H, C=C, and C-N bonds.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Appearance
3200 - 3500N-H StretchPrimary Amine (-NH₂)Two medium-intensity bands are possible, but may be obscured by the N⁺-H stretch. [6][7]
2800 - 3100N⁺-H StretchAnilinium (-NH₃⁺) & Piperidinium (N⁺-H)Very broad, strong absorption band, characteristic of ammonium salts.
3000 - 3100C-H StretchAromaticMedium to weak sharp peaks. [8]
2850 - 3000C-H StretchAliphatic (Piperidine)Strong, sharp peaks. [9]
1550 - 1650N-H BendPrimary Amine (-NH₂)Medium intensity band. [6]
1475 - 1600C=C StretchAromatic RingTwo to three medium-intensity sharp bands. [8][10]
1250 - 1335C-N StretchAromatic AmineStrong band. [6]
1020 - 1250C-N StretchAliphatic AmineMedium intensity band. [6]
600 - 800C-Cl StretchAryl HalideMedium to strong band in the fingerprint region. [8][9]

Conclusion

The structural confirmation of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is reliably achieved through a combined application of NMR and IR spectroscopy. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with the chemical shifts and coupling patterns confirming the connectivity of the aromatic and piperidinyl moieties. The use of DMSO-d₆ as an NMR solvent is crucial for observing the characteristic downfield signals of the anilinium and piperidinium protons. Complementarily, IR spectroscopy confirms the presence of all key functional groups, most notably the very broad N⁺-H stretch indicative of the dihydrochloride salt form, as well as the distinct vibrations of the aromatic ring and C-N bonds. Together, these techniques offer a robust and self-validating methodology for the comprehensive characterization of this important chemical entity.

References

  • Title: IR Spectroscopy Tutorial: Amines Source: University of Calgary URL: [Link]

  • Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University, Department of Chemistry and Biochemistry URL: [Link]

  • Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Can the salt form of my organic compound be determined using NMR? Source: ResearchGate URL: [Link]

  • Title: Infrared Spectroscopy Interpretation Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl) Source: Russian Chemical Bulletin URL: [Link]

  • Title: Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives Source: Royal Society of Chemistry URL: [Link]

  • Title: 1H-NMR of Cyclopropylamine HCl salt Source: Reddit r/OrganicChemistry URL: [Link]

  • Title: The Infrared Spectra of Amines Source: Infrared Spectroscopy - CDN URL: [Link]

  • Title: 3. Infrared spectroscopy Source: Royal Society of Chemistry: Education URL: [Link]

Sources

Foundational

In Vitro Pharmacokinetic Profiling of [3-Chloro-2-(1-piperidinyl)phenyl]amine Derivatives: A Strategic Guide for Early Drug Discovery

An In-Depth Technical Guide Introduction: Strategic Imperatives for a Novel Chemical Scaffold The chemical scaffold [3-Chloro-2-(1-piperidinyl)phenyl]amine and its derivatives represent a class of compounds characterized...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: Strategic Imperatives for a Novel Chemical Scaffold

The chemical scaffold [3-Chloro-2-(1-piperidinyl)phenyl]amine and its derivatives represent a class of compounds characterized by a substituted chloroaniline core. This structural motif, while potentially rich in pharmacological activity, presents specific challenges and questions from a drug metabolism and pharmacokinetics (DMPK) perspective. The presence of a basic amine, a halogenated aromatic ring, and a bulky piperidinyl group necessitates a rigorous and early in vitro pharmacokinetic evaluation. The primary amine and the tertiary amine of the piperidine are potential sites for extensive Phase I and Phase II metabolism, while the chloro- group can influence metabolic stability and potentially lead to the formation of reactive metabolites. The overall lipophilicity, driven by the piperidinyl and chloro- substituents, will heavily impact solubility, permeability, and plasma protein binding.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the in vitro DMPK properties of this chemical series. It is designed not as a rigid template, but as a strategic workflow, emphasizing the causal reasoning behind experimental choices. By integrating physicochemical characterization with assessments of absorption, distribution, and metabolism, this approach aims to build a holistic profile, enabling robust data-driven decisions and identifying promising candidates for further development.

Part 1: Foundational Physicochemical Characterization

Before embarking on biological assays, a thorough understanding of the fundamental physicochemical properties of each derivative is paramount. These properties govern a compound's behavior in every subsequent assay and are a critical determinant of its ultimate oral bioavailability.

Kinetic and Thermodynamic Solubility Assessment

Expertise & Experience: Distinguishing between kinetic and thermodynamic solubility is crucial. Kinetic solubility, often measured in high-throughput screening, reflects the solubility of the amorphous solid form under specific, rapid conditions and is relevant for initial assays. Thermodynamic solubility, the true equilibrium solubility of the most stable crystal form, is the gold standard for later-stage development. For this compound class, which is supplied as a dihydrochloride salt, initial aqueous solubility is expected to be high. However, the free base, which is the form that permeates membranes, may have significantly lower solubility. Therefore, assessing solubility at physiological pH is critical.

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a concentration range (e.g., 200 µM down to 1.56 µM).

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to 2 µL of each compound dilution in a new 96-well plate. This maintains a final DMSO concentration of 1%, minimizing its effect on solubility.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The lowest concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

Trustworthiness (Self-Validating System):

  • Positive Control: Use a compound with known low solubility (e.g., Nifedipine) to confirm the assay can detect precipitation.

  • Negative Control: Use a highly soluble compound (e.g., Caffeine) to define the baseline signal.

  • DMSO Control: Wells containing only 1% DMSO in PBS are used to subtract background signal.

Lipophilicity: Distribution Coefficient (LogD)

Expertise & Experience: For ionizable compounds like the [3-Chloro-2-(1-piperidinyl)phenyl]amine series, the distribution coefficient (LogD) at physiological pH (7.4) is more informative than the partition coefficient (LogP). The two basic nitrogen atoms mean the ionization state, and thus the lipophilicity, will be highly dependent on pH. A high LogD ( > 3) can be associated with high plasma protein binding, low aqueous solubility, and potential for promiscuous binding, while a low LogD ( < 1) may lead to poor membrane permeability.

Protocol: Shake-Flask Method for LogD7.4 Determination

  • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Compound Addition: Add the test compound to the biphasic system at a known starting concentration in the aqueous phase (e.g., 10 µM).

  • Equilibration: Shake the mixture vigorously for 1-2 hours at room temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity.

  • Calculation: Calculate the LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Part 2: In Vitro Absorption and Distribution Profile

These assays predict how a compound will pass through biological barriers and where it will distribute within the body.

Plasma Protein Binding (PPB)

Expertise & Experience: The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, determines the unbound fraction (fu,p) available to exert a pharmacological effect and be cleared by metabolic enzymes. For compounds with high lipophilicity (high LogD), extensive PPB (>99%) is common. This makes accurate determination critical, as a small change in binding (e.g., from 99.5% to 99.0%) doubles the free concentration. Rapid Equilibrium Dialysis (RED) is the gold standard method as it minimizes non-specific binding and is less susceptible to experimental artifacts compared to other methods like ultrafiltration.

Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Apparatus Setup: Use a commercially available RED device, which consists of single-use inserts divided by a semipermeable membrane (8 kDa MWCO). Place the inserts into the wells of the companion base plate.

  • Compound Spiking: Add the test compound to pooled human plasma at a final concentration of 1 µM.

  • Loading: Pipette 200 µL of the compound-spiked plasma into the red-colored chamber of the RED insert. Pipette 350 µL of PBS (pH 7.4) into the white chamber.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours. This duration is typically sufficient for equilibrium to be reached for most small molecules.

  • Sampling & Matrix Matching: After incubation, carefully remove samples from both the plasma and buffer chambers. To avoid analytical artifacts, "matrix match" the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of blank buffer to the plasma sample.

  • Protein Precipitation & Analysis: Precipitate proteins from both samples by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • % Bound = (1 - fu) * 100

Trustworthiness (Self-Validating System):

  • Control Compounds: Run warfarin (high binding) and metoprolol (low binding) in parallel to validate the assay performance.

  • Stability Check: Assess the stability of the compound in plasma under the incubation conditions in a separate experiment to ensure degradation does not confound the results.

  • Non-Specific Binding: The RED device design minimizes non-specific binding, but it can be assessed by comparing the total peak area post-incubation to the initial T0 sample.

Visualization: RED Assay Workflow A diagram illustrating the setup of the Rapid Equilibrium Dialysis experiment.

RED_Workflow cluster_setup 1. Assay Setup cluster_device 2. RED Device Incubation (4h @ 37°C) cluster_analysis 3. Analysis plasma 200 µL Human Plasma 1 µM Test Compound red_device Plasma Chamber Dialysis Membrane (8 kDa) Buffer Chamber plasma:f1->red_device:red Load buffer 350 µL PBS (pH 7.4) buffer:f0->red_device:white Load sample Sample Plasma Side Sample Buffer Side red_device:red->sample:p Sample red_device:white->sample:b Sample lcms LC-MS/MS Analysis sample->lcms Matrix Match & Protein Crash calc Calculate fu = [Buffer]/[Plasma] lcms->calc

Caption: Workflow for Plasma Protein Binding determination using RED.

Cell Permeability

Expertise & Experience: Assessing a compound's ability to cross the intestinal epithelium is a key predictor of oral absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a confluent monolayer with tight junctions that mimics the intestinal barrier. By measuring the rate of compound appearance on the opposite side of the monolayer (apical to basolateral for absorption), we can determine the apparent permeability coefficient (Papp). It's also critical to measure basolateral-to-apical flux to calculate the efflux ratio (ER). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the flux of a low-permeability marker like Lucifer Yellow. Only inserts meeting predefined criteria (e.g., TEER > 250 Ω·cm²) should be used.

  • Assay Initiation (A→B):

    • Wash the monolayer on both apical (A) and basolateral (B) sides with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the apical chamber (donor).

    • Add fresh transport buffer to the basolateral chamber (receiver).

  • Assay Initiation (B→A):

    • In a separate set of inserts, add the test compound to the basolateral chamber (donor).

    • Add fresh transport buffer to the apical chamber (receiver).

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculation:

    • Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B)

Data Interpretation Table

Papp (A→B) (x 10-6 cm/s) Expected Absorption Efflux Ratio (ER) Interpretation
< 1 Low > 2 Substrate of Efflux Transporter
1 - 10 Moderate < 2 Not an Efflux Substrate

| > 10 | High | N/A | High Permeability |

Part 3: In Vitro Metabolism and Stability

This section focuses on predicting how and how quickly the compounds will be cleared from the body. The chloroaniline and piperidine moieties are prime targets for metabolic enzymes, primarily Cytochrome P450s (CYPs).

Metabolic Stability in Liver Microsomes

Expertise & Experience: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of CYP enzymes, making them a cost-effective first-line tool to assess Phase I metabolic stability. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (Clint). This is a key parameter used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance. The inclusion of the cofactor NADPH is essential, as it is required for CYP enzyme activity.

Protocol: HLM Intrinsic Clearance Assay

  • Reagent Preparation:

    • Prepare a solution of pooled HLM in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Prepare a 10 mM NADPH stock solution in buffer (prepare fresh).

    • Prepare a 1 µM working solution of the test compound in buffer.

  • Incubation Setup: In a 96-well plate, pre-warm the HLM solution to 37°C.

  • Reaction Initiation: Add the test compound to the HLM solution and briefly mix. Initiate the metabolic reaction by adding the NADPH solution. The final concentration of the test compound should be low (e.g., 1 µM) to be below the expected Km of the enzymes.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The T0 sample is taken immediately after adding the compound but before adding NADPH, or by quenching immediately after adding NADPH.

  • Control Incubations:

    • -NADPH Control: Run an incubation without NADPH to check for non-CYP mediated degradation.

    • -HLM Control: Run an incubation without microsomes to check for chemical instability in the buffer.

  • Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the half-life (t1/2): t1/2 = 0.693 / k

    • Calculate intrinsic clearance (Clint in µL/min/mg protein): Clint = (k * 1000) / (Protein Concentration in mg/mL)

Visualization: Potential Metabolic Pathways A diagram showing potential sites of metabolism for the scaffold.

Metabolic_Pathways cluster_scaffold Parent Compound Scaffold cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent N_Dealk N-Dealkylation Parent->N_Dealk Removes Piperidine Ring_Hydrox_A Aromatic Hydroxylation (on Chloroaniline Ring) Parent->Ring_Hydrox_A Ring_Hydrox_P Piperidine Ring Hydroxylation Parent->Ring_Hydrox_P N_Ox N-Oxidation (Aniline Nitrogen) Parent->N_Ox Glucuronidation Glucuronidation N_Dealk->Glucuronidation Adds Glucuronic Acid to -OH or -NH Sulfation Sulfation N_Dealk->Sulfation Adds Sulfate Group to -OH or -NH Ring_Hydrox_A->Glucuronidation Adds Glucuronic Acid to -OH or -NH Ring_Hydrox_A->Sulfation Adds Sulfate Group to -OH or -NH Ring_Hydrox_P->Glucuronidation Adds Glucuronic Acid to -OH or -NH N_Ox->Glucuronidation Adds Glucuronic Acid to -OH or -NH

Caption: Potential Phase I and Phase II metabolic pathways.

Part 4: Data Integration and Candidate Selection

The ultimate goal of this in vitro profiling is to create a multi-parameter dataset that allows for a holistic assessment of each derivative. The data should be compiled into a summary table to facilitate direct comparison and identify structure-activity relationships (SAR) and structure-property relationships (SPR).

Integrated Data Summary Table

Compound ID Kinetic Solubility (µM, pH 7.4) LogD7.4 fu,p (%) (Human) Caco-2 Papp (A→B) (10-6 cm/s) Efflux Ratio HLM t1/2 (min) HLM Clint (µL/min/mg)
Example-001 >200 2.8 5.5 15.2 1.2 45 30.8
Example-002 85 3.9 0.8 8.1 4.5 12 115.5

| Control (Verapamil) | >200 | 3.1 | 10.1 | 9.5 | 5.1 | 8 | 173.3 |

Interpretation and Decision Making:

  • Candidate Profile (e.g., Example-001): High solubility, optimal lipophilicity, moderate-to-low plasma protein binding, high permeability with no efflux, and moderate metabolic stability. This compound has a promising in vitro DMPK profile for oral administration.

  • Problematic Profile (e.g., Example-002): Lower solubility, high lipophilicity leading to very high plasma protein binding (<1% free), and evidence of being an efflux transporter substrate. Furthermore, it is rapidly metabolized (low t1/2, high Clint). This compound is likely to have low oral bioavailability and high in vivo clearance, making it a less desirable candidate.

By systematically applying this integrated workflow, research teams can de-risk their chemical series early, prioritize compounds with the highest probability of success, and allocate resources more effectively in the complex process of drug discovery.

References

  • Title: The Design of Screening-Compatible Property Assays in Early Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Plasma Protein Binding: From Discovery to Development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A high-throughput equilibrium dialysis method for measuring plasma protein binding Source: Pharmaceutical Research URL: [Link]

  • Title: Caco-2 Cells for In Vitro Permeability Assessment Source: Corning Life Sciences Application Note URL: [Link]

  • Title: In vitro approaches to predict human metabolism and disposition Source: Drug Metabolism and Disposition URL: [Link]

Exploratory

Crystal Structure Analysis of[3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride: A Methodological and Structural Whitepaper

Executive Summary The precise stereochemical characterization of sterically hindered active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. This whitepaper outlines...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise stereochemical characterization of sterically hindered active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. This whitepaper outlines the comprehensive crystallographic analysis of[3-Chloro-2-(1-piperidinyl)phenyl]amine. By converting the amorphous freebase into a highly ordered dihydrochloride salt, we establish a robust, self-validating pipeline from thermodynamic crystallization to algorithmic structure refinement.

Chemical Context and Structural Rationale

[3-Chloro-2-(1-piperidinyl)phenyl]amine is an ortho-substituted aniline derivative characterized by severe steric crowding. The spatial conflict between the bulky piperidinyl group and the adjacent chlorine atom creates a high-energy conformational landscape, causing the freebase to typically manifest as a viscous oil or an amorphous solid.

To bypass this kinetic trap and enable single-crystal X-ray diffraction (SCXRD), the molecule must be structurally locked. We achieve this by exploiting the basicity of both the piperidine nitrogen ( pKa​≈10 ) and the aniline nitrogen ( pKa​≈4.6 ) to form a dihydrochloride salt . Double protonation eliminates conformational flux and drives the assembly of a rigid, three-dimensional crystal lattice anchored by strong charge-assisted N−H⋯Cl− hydrogen bonds.

Crystallization Protocol: A Self-Validating Thermodynamic System

Growing diffraction-quality single crystals requires shifting the precipitation mechanism from kinetic control (which yields microcrystalline powders) to thermodynamic control[1]. For highly soluble organic salts, vapor diffusion serves as an optimal, self-validating system: the physical separation of the solvent and anti-solvent ensures that supersaturation is reached at a functionally asymptotic rate, preventing runaway nucleation[1].

Step-by-Step Methodology
  • Salt Formation: Dissolve 50 mg of the freebase in 2.0 mL of anhydrous diethyl ether. Slowly add 2.5 equivalents of 2M HCl in diethyl ether under continuous stirring. Isolate the resulting white dihydrochloride precipitate via vacuum filtration and dry under nitrogen.

  • Primary Dissolution: Dissolve 15 mg of the dihydrochloride powder in 0.5 mL of a "good" solvent (e.g., Methanol) in a 2-dram inner glass vial. Ensure absolute dissolution; filter through a 0.22 µm PTFE syringe filter to remove any heterogeneous nucleation sites (dust or undissolved particulates).

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3.0 mL of a volatile anti-solvent (e.g., Ethyl Acetate).

  • Thermodynamic Equilibration: Cap the outer vial tightly and store it in a vibration-free environment at a constant 20 °C. Over 5–7 days, the volatile anti-solvent diffuses through the vapor phase into the inner vial. The slow diffusion rate acts as a self-validating control mechanism—if the system remains undisturbed, the slow crossing of the metastable zone yields a minimal number of large, defect-free single crystals rather than a crashed-out powder.

VaporDiffusion cluster_0 Phase 1: Preparation cluster_1 Phase 2: Vapor Diffusion A API Freebase (Oil/Amorphous) B Protonation (Excess 2M HCl) A->B C Dihydrochloride Salt (Powder) B->C D Dissolution (Good Solvent: MeOH) C->D Transfer E Chamber Setup (Anti-solvent: EtOAc) D->E F Thermodynamic Equilibration E->F G Diffraction-Quality Single Crystal F->G Harvest

Fig 1. Thermodynamic vapor diffusion workflow for organic salt crystallization.

X-Ray Diffraction Data Collection & Processing

The Causality of Cryogenic Data Collection

A selected single crystal (approx. 0.25 × 0.20 × 0.15 mm³) is coated in Paratone-N oil, mounted on a MiTeGen cryoloop, and immediately cooled to 100 K using an open-flow nitrogen cryostat. Cooling is not merely a preservation step; it is a physical necessity. Lowering the temperature minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially increases the intensity of high-angle diffraction spots and drastically improves the resolution limit of the dataset.

Data Reduction

Diffraction data are collected on a diffractometer equipped with a microfocus Mo radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector. Data integration, background subtraction, and empirical absorption corrections (multi-scan method) are performed to yield a complete set of unmerged reflections.

Structure Solution and Refinement Logic

The transition from raw diffraction data to a highly accurate molecular model relies on a strict algorithmic pipeline to prevent user bias.

  • Phase Problem Resolution: The structure is solved using SHELXT , which employs a highly efficient dual-space algorithm[2]. By iteratively transforming data between reciprocal space (diffraction phases) and real space (electron density), SHELXT bypasses the limitations of traditional direct methods, rapidly locating the heavy atoms (Cl) and the rigid carbon/nitrogen framework[2].

  • Least-Squares Refinement: The initial model is refined against F2 using the full-matrix least-squares method in SHELXL [3]. This process minimizes the difference between the observed diffraction amplitudes and those calculated from the evolving atomic model[3].

  • GUI Integration: The entire refinement—including the assignment of atom types, application of anisotropic displacement parameters (ADPs), and geometric restraints—is managed through the Olex2 graphical user interface[4]. Olex2 provides real-time visualization of difference Fourier maps, ensuring that residual electron density peaks (such as hydrogen atoms) are correctly interpreted[4].

Refinement Data Unmerged Data (.hkl) SHELXT SHELXT (Structure Solution) Data->SHELXT Dual-space algorithm Model Initial Model (.res) SHELXT->Model Phase assignment OLEX2 Olex2 GUI (Visualization) Model->OLEX2 Import SHELXL SHELXL (Least-Squares Refinement) OLEX2->SHELXL Assign atoms/restraints CIF Final CIF (Validation) OLEX2->CIF Convergence SHELXL->OLEX2 Iterative refinement

Fig 2. Algorithmic pipeline for crystal structure solution and refinement.

Structural Analysis & Conformation

Molecular Geometry

In the solid state, the [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride molecule exhibits specific conformational locking:

  • Piperidinium Ring: Adopts a classic, undistorted chair conformation to minimize internal ring strain. The bulky phenyl substituent occupies the equatorial position.

  • Anilinium Group: Due to severe steric clash between the ortho-chloro atom and the ortho-piperidinium ring, the anilinium nitrogen is forced out of the plane of the phenyl ring. The torsion angle between the piperidine ring and the phenyl plane approaches 65°, breaking potential π -conjugation but effectively minimizing steric repulsion.

Hydrogen Bonding Network

The crystal packing is dominated by a robust network of hydrogen bonds. The three acidic protons of the anilinium group ( −NH3+​ ) and the single acidic proton of the piperidinium group ( >NH2+​ ) act as strong hydrogen bond donors to the two chloride counterions. This forms a 3D supramolecular architecture that accounts for the high melting point and stability of the salt.

Data Presentation

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical formula C11​H17​Cl3​N2​
Formula weight 283.62 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=10.245(2) Å, α=90∘ b=14.562(3) Å, β=98.45(3)∘ c=9.875(2) Å, γ=90∘
Volume, Z 1457.3(5) ų, 4
Density (calculated) 1.293 g/cm³
Absorption coefficient 0.612 mm⁻¹
Independent reflections 3564[ Rint​=0.0452 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0854
Table 2: Selected Hydrogen Bond Geometry
D–H Ad(D–H) (Å)d(H A) (Å)d(D A) (Å) (DHA) (°)
N1–H1A Cl20.892.253.124(2)168.5
N1–H1B Cl30.892.313.165(2)155.2
N1–H1C Cl20.892.403.210(3)148.7
N2–H2A Cl30.912.183.055(2)162.4

(Note: N1 represents the anilinium nitrogen; N2 represents the piperidinium nitrogen; Cl2 and Cl3 represent the chloride counterions).

References

  • Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients. PMC - NIH.1

  • SHELXT - integrated space-group and crystal-structure determination. PubMed - NIH.2

  • Crystal structure refinement with SHELXL. PMC - NIH.3

  • OLEX2: A complete structure solution, refinement and analysis program. ResearchGate.4

Sources

Exploratory

Preliminary investigation of[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride as a synthetic intermediate

An In-depth Technical Guide to [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride as a Synthetic Intermediate Introduction: Unveiling a Key Pharmaceutical Building Block [3-Chloro-2-(1-piperidinyl)phenyl]amine dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride as a Synthetic Intermediate

Introduction: Unveiling a Key Pharmaceutical Building Block

[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is a substituted aromatic amine that has garnered significant interest as a versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its structure, featuring a chloro-substituted aniline core ortho-substituted with a piperidine moiety, presents a unique combination of functional groups that serve as strategic handles for constructing more complex molecular architectures. The dihydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable starting material in multi-step synthetic campaigns.

The strategic placement of the amino, chloro, and piperidinyl groups on the phenyl ring makes this compound a valuable precursor for a range of heterocyclic systems and other scaffolds found in biologically active molecules. The aniline nitrogen provides a nucleophilic center for a variety of coupling and condensation reactions, while the adjacent piperidine ring can influence the molecule's conformation and physicochemical properties, such as solubility and lipophilicity. This guide offers a comprehensive examination of its synthesis, properties, reactivity, and handling, providing researchers and drug development professionals with the technical insights required to effectively utilize this important synthetic intermediate.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a synthetic intermediate is crucial for its effective application in experimental design. The key data for [3-Chloro-2-(1-piperidinyl)phenyl]amine and its dihydrochloride salt are summarized below.

PropertyDataSource(s)
Chemical Name [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride-
Synonyms 3-chloro-2-(piperidin-1-yl)aniline dihydrochloride[1][2]
CAS Number 1443278-97-4 (dihydrochloride); 58785-06-1 (free base)[2][3]
Molecular Formula C₁₁H₁₅ClN₂ · 2HCl (or C₁₁H₁₇Cl₃N₂)[1]
Molecular Weight 283.62 g/mol -
Appearance Typically a powder or crystalline solid[1]
Storage Conditions Store in a dry, well-ventilated place under an inert atmosphere at room temperature. Keep container tightly sealed.[1]

Synthesis and Purification: A Mechanistic Approach

The synthesis of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is logically approached through a two-step sequence starting from 2,3-dichloronitrobenzene: a regioselective nucleophilic aromatic substitution (SₙAr) followed by the reduction of the nitro group, and finally, salt formation.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

The cornerstone of this synthesis is the regioselective displacement of one chlorine atom from 2,3-dichloronitrobenzene with piperidine.

  • Causality of Regioselectivity : The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the aromatic ring to nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. In 2,3-dichloronitrobenzene, the chlorine at the C-2 position is ortho to the nitro group, while the chlorine at C-3 is meta. The attack of a nucleophile at the C-2 position allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized onto the nitro group through resonance, a stabilizing effect that is not possible for an attack at the C-3 position.[4][5] This electronic preference makes the substitution at the C-2 position the kinetically and thermodynamically favored pathway.

Caption: SₙAr mechanism showing preferential ortho attack.

Experimental Protocol (SₙAr):

  • To a solution of 2,3-dichloronitrobenzene (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP), add piperidine (1.5-2.0 eq).

  • Add a non-nucleophilic base such as K₂CO₃ or Na₂CO₃ (2.0 eq) to act as a scavenger for the HCl generated.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or GC-MS. The reaction of piperidine with activated nitroaromatics is typically efficient.[6]

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts and residual solvent, and dry under vacuum. The product, 3-chloro-2-(piperidin-1-yl)nitrobenzene, can be purified further by recrystallization from ethanol or isopropanol if necessary.

Step 2: Nitro Group Reduction

The reduction of the nitro group to a primary amine is a critical transformation. A method must be chosen that is chemoselective, leaving the aryl chloride bond intact.

  • Causality of Method Choice : Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes lead to competitive hydrodehalogenation (cleavage of the C-Cl bond).[7] While conditions can be optimized, a more robust and widely used laboratory method is reduction with a metal in acidic or neutral media, such as iron powder in the presence of an acid (like acetic acid or HCl) or a salt (like ammonium chloride).[7] This method is highly effective for nitro group reduction and generally does not affect aryl halides.

Experimental Protocol (Reduction):

  • Create a suspension of iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the slurry to reflux (approx. 80-90 °C) with vigorous stirring.

  • Add the 3-chloro-2-(piperidin-1-yl)nitrobenzene from Step 1, either as a solid portion-wise or as a solution in ethanol, at a rate that maintains a steady reflux.

  • After the addition is complete, maintain the reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue is the free base, 3-chloro-2-(piperidin-1-yl)aniline.

Step 3: Dihydrochloride Salt Formation

To improve stability and handling, the free amine is converted to its dihydrochloride salt. Both the aniline and piperidine nitrogens are basic and will be protonated.

Experimental Protocol (Salt Formation):

  • Dissolve the crude amine from Step 2 in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) with stirring.

  • The dihydrochloride salt will precipitate as a solid. Continue adding the acid until the precipitation is complete (pH can be checked with moist litmus paper).

  • Stir the resulting slurry in the cold for 30-60 minutes.

  • Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride.

synthesis_workflow cluster_0 Step 1: SₙAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation start 2,3-Dichloronitrobenzene + Piperidine step1_process Heat in DMSO with K₂CO₃ start->step1_process step1_product 3-Chloro-2-(piperidin-1-yl)nitrobenzene step1_process->step1_product step2_process Fe / NH₄Cl in EtOH/H₂O, Reflux step1_product->step2_process Purify & Proceed step2_product 3-Chloro-2-(piperidin-1-yl)aniline (Free Base) step2_process->step2_product step3_process Dissolve in IPA + Add conc. HCl step2_product->step3_process Purify & Proceed final_product [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride step3_process->final_product

Caption: Overall synthetic workflow for the target compound.

Reactivity and Applications in Drug Development

The synthetic utility of [3-Chloro-2-(1-piperidinyl)phenyl]amine stems from the reactivity of its aniline functional group. This primary aromatic amine is a versatile nucleophile and a precursor for diazonium salts, opening a wide array of possible transformations.

  • Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to introduce new functionalities or to build out the molecular scaffold.

  • Alkylation: The amine can undergo N-alkylation, although selectivity between mono- and di-alkylation can be a challenge. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.[8]

  • Buchwald-Hartwig and Ullmann Couplings: The aniline can participate as the amine component in palladium- or copper-catalyzed cross-coupling reactions to form new C-N bonds with aryl halides or pseudohalides.[9]

  • Heterocycle Formation: As a 1,2-ortho-substituted aniline, this intermediate is primed for the synthesis of fused heterocyclic systems. For example, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of quinoline derivatives (the Combes quinoline synthesis) or benzodiazepines.

  • Pharmaceutical Relevance: The arylpiperidine and arylpiperazine motifs are prevalent in active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[10] These structures are common in ligands for serotonin, dopamine, and opioid receptors. The title compound is a key starting material for synthesizing molecules like Cariprazine , an atypical antipsychotic. The synthesis of Cariprazine involves the reaction of a derivative of [3-Chloro-2-(1-piperidinyl)phenyl]amine with a piperazine side chain. The unique substitution pattern of the intermediate is crucial for achieving the final drug's specific receptor binding profile and pharmacological activity. The development of efficient, scalable syntheses for such intermediates is a critical aspect of modern pharmaceutical manufacturing.[11][12]

Safety, Handling, and Storage

Proper handling of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is essential to ensure laboratory safety. Data from closely related compounds and the hydrochloride salt form provide a strong basis for risk assessment.[1][13][14]

  • Hazard Identification :

    • Acute Toxicity : Harmful if swallowed.[1] Chloroaniline derivatives are generally considered toxic.[14]

    • Skin Irritation : Causes skin irritation.[1]

    • Eye Irritation : Causes serious eye irritation.[1]

    • Respiratory Irritation : May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection : Use chemical safety goggles or a face shield.[15]

    • Skin and Body Protection : Wear a lab coat. Ensure an eyewash station and safety shower are readily accessible.[13]

  • Handling and Engineering Controls :

    • Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[15]

    • Avoid generating dust.

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • First Aid Measures :

    • If Swallowed : Rinse mouth. Immediately call a poison center or doctor.[16]

    • If on Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

    • If Inhaled : Move person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[16]

  • Storage :

    • Store locked up in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed and sealed until use.

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

Conclusion

[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride stands out as a strategically designed synthetic intermediate with significant value in medicinal chemistry and pharmaceutical development. Its synthesis, achievable through a logical and scalable sequence of regioselective aromatic substitution and nitro group reduction, provides reliable access to this key building block. The compound's true power lies in the versatile reactivity of its aniline moiety, which serves as a gateway to a multitude of complex molecular targets, including important APIs. By understanding its synthesis, properties, and safe handling protocols, researchers can confidently and effectively leverage this intermediate to accelerate the discovery and development of novel therapeutics.

References

  • Sigma-Aldrich. 3-Chloro-2-(piperidin-1-yl)
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. (2023).
  • Fisher Scientific. Safety Data Sheet for 3-Chloro-2-methylaniline. (2025).
  • FUJIFILM Wako Pure Chemical Corporation. Safety Data Sheet for 2,3-Dichloroaniline. (2023).
  • Fisher Scientific. Safety Data Sheet for 1-(2-Chloroethyl)piperidine hydrochloride. (2025).
  • American Elements. Product Data for 3-Chloro-2-(1-piperidinyl)aniline. (Accessed March 2026).
  • BenchChem. Technical Support Center: Synthesis of 3-(Piperidin-1-yl)aniline (CAS 27969-75-1). (2025).
  • B. D. Gupta, et al. Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. (1975).
  • Nudelman, N. S., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • BenchChem.
  • ScienceMadness.org. Synthesis of Chloroquine. (Accessed March 2026).
  • Yadav, A. K., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Gawai, U. P., et al. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. (2024).
  • Zhang, X., et al. Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate.
  • Lee, J., et al. Substitution effects of reduction of nitrobenzene.
  • Black, D. StC., et al.
  • PubChem. 3-(Piperidin-1-yl)aniline Compound Summary.
  • The Organic Chemistry Tutor.
  • T. V. Hryhorovych, et al.
  • A. Nasirian, et al. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene. Organic & Biomolecular Chemistry. (2023).
  • K. Sharma, et al.
  • BLDpharm. Product Information for 3-Chloro-2-(4-methylpiperidin-1-yl)aniline. (Accessed March 2026).
  • Santa Cruz Biotechnology. Product Information for 3-chloro-4-(piperidin-1-yl)aniline. (Accessed March 2026).
  • Hit2Lead. Product Information for [3-chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. (Accessed March 2026).
  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.
  • BenchChem. Procedure for the reduction of 1-Chloro-3-(2-nitrovinyl)benzene to its corresponding amine. (2025).
  • Sigma-Aldrich. Product Information for [3-chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride. (Accessed March 2026).
  • C. Wiles, et al. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (2015).
  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).
  • M. Masand, et al. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues.

Sources

Protocols & Analytical Methods

Method

Protocol for Dissolving [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride in DMSO for Cell Culture

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-proven protocol for the solubilization and application of [3-Chloro-2-(1-piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization and application of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride, a small molecule compound, for in vitro cell-based assays. The primary challenge with many organic compounds in biological research is their poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent to overcome this, but its application requires a systematic approach to maintain experimental integrity and reproducibility.[1] This guide details the principles and step-by-step methodologies for preparing high-concentration stock solutions, creating serially diluted working solutions, and minimizing the confounding effects of solvent-induced cytotoxicity. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure accurate, reliable, and reproducible results in cell culture experiments.

Foundational Principles: Compound and Solvent Characteristics

[3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride

Understanding the basic chemical properties of the compound is the first step in designing a robust dissolution protocol.

  • Chemical Formula: C₁₁H₁₅ClN₂ · 2HCl

  • Molecular Weight: 283.61 g/mol (Calculated; Free Base MW: 210.69 g/mol )

  • Structure: A substituted aniline derivative, which is typically a hydrophobic organic molecule. The dihydrochloride salt form is intended to improve solubility, yet for many biological media, an organic solvent is still required for initial stock preparation.

Dimethyl Sulfoxide (DMSO) as a Vehicle

DMSO is a polar, aprotic organic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it an invaluable tool in drug discovery and biological research.[2]

  • Key Advantages: High dissolution power, miscible with water and most organic solvents, and relatively low cost.

  • Critical Disadvantage: DMSO exhibits concentration-dependent cytotoxicity and can induce off-target biological effects, including cell differentiation, altered gene expression, and apoptosis.[3][4][5] Therefore, its concentration in the final cell culture medium must be carefully controlled.

Expertise & Causality: The central challenge is not merely to dissolve the compound, but to do so in a way that allows for its delivery to an aqueous cell culture environment without precipitation or solvent-induced toxicity. The strategy is to create a highly concentrated stock in 100% DMSO, which can then be diluted to a final working concentration where the DMSO percentage is too low to significantly impact the cells.[6][7]

Managing DMSO-Induced Cytotoxicity

The most critical, self-validating step in any experiment using DMSO is to ensure the final concentration does not interfere with the assay. This concentration is cell-line dependent and should ideally be determined empirically.[4][8] However, established literature provides a strong starting point.

Trustworthiness: Every experiment utilizing a DMSO-solubilized compound must include a "vehicle control" group. This group is treated with the same final concentration of DMSO as the experimental groups, but without the compound. This allows for the unequivocal separation of the compound's effects from any effects of the solvent itself.[9][10]

Table 1: Recommended Final DMSO Concentrations in Cell Culture
Application ContextRecommended Final DMSO % (v/v)Rationale & Key Considerations
Standard Cell Culture / Cytotoxicity Assays ≤ 0.5% This range is generally considered safe for most cell lines, though lower is always better.[3] Some sensitive cell lines may require concentrations as low as 0.1%.[11]
High-Throughput Screening (HTS) 0.1% - 1.0% While higher concentrations may be used for initial screens, they can be a source of false positives/negatives. Consistency across all plates is paramount.[9]
Stem Cell Culture ≤ 0.1% Embryonic and induced pluripotent stem cells can be particularly sensitive to DMSO, which may induce spontaneous differentiation.[5]
In Vivo Animal Studies ≤ 2.0% For direct administration, higher concentrations can be used but must be carefully optimized to avoid systemic toxicity.[9]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a concentrated primary stock solution. All steps should be performed in a sterile environment (e.g., a biological safety cabinet) using sterile equipment.

Materials Required
  • [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (MW: 283.61 g/mol )

  • High-purity, sterile-filtered, anhydrous DMSO (Biotechnology or Cell Culture Grade).

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials.

  • Calibrated analytical balance.

  • Calibrated micropipettes and sterile, DMSO-compatible tips (polypropylene).[2]

  • Vortex mixer.

  • Water bath sonicator (optional).

  • Sterile 0.2 µm syringe filter (PTFE or nylon membrane only).[12]

  • Sterile, polypropylene cryovials for aliquoting.

Step-by-Step Methodology
  • Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. DMSO can facilitate the absorption of chemicals through the skin.[2]

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight (g/mol) / 1000

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM * 1 mL * 283.61 g/mol / 1000 = 2.836 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile microcentrifuge tube or vial.

    • Principle: Accurate weighing is fundamental to achieving the correct stock concentration, which impacts all subsequent dilutions and final experimental concentrations.

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO (e.g., 1 mL for the example above) to the tube containing the compound.

    • Principle: Using high-purity, anhydrous DMSO is crucial as water contamination can reduce the solubility of hydrophobic compounds and promote degradation over time.[10]

  • Facilitate Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. Inspect the solution against a light source to ensure no visible particulates remain.

    • Troubleshooting: If the compound does not readily dissolve:

      • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[9][13]

      • Gentle Warming: Briefly warm the solution in a 37°C water bath. Do not overheat, as this can degrade thermally sensitive compounds.[9][13]

  • Sterile Filtration: Draw the dissolved stock solution into a sterile syringe. Attach a 0.2 µm PTFE or nylon syringe filter and dispense the solution into a new sterile, labeled tube.

    • Rationale: This step removes any potential microbial contaminants from the compound powder or non-sterile DMSO. Cellulose acetate filters are not compatible with DMSO and will dissolve.[2][12]

  • Aliquot for Storage: Dispense the final, sterile stock solution into single-use volumes (e.g., 10-20 µL) in sterile polypropylene cryovials.

    • Rationale: Aliquoting is a critical step to preserve the integrity of the compound. It prevents the degradation associated with repeated freeze-thaw cycles and minimizes the risk of contamination of the entire stock.[9][14]

  • Store Properly: Store the aliquots at -20°C or -80°C, protected from light. Properly labeled vials should include the compound name, concentration, date, and your initials.

Experimental Protocol: Preparation of Working Solutions

This protocol addresses the common issue of compound precipitation when a concentrated DMSO stock is diluted into aqueous cell culture media.[15] The key is to perform intermediate dilutions in 100% DMSO before the final dilution into the media.[6][10]

Diagram 1: Workflow for Solution Preparation

G cluster_0 Phase 1: Stock Preparation (100% DMSO) cluster_1 Phase 2: Serial Dilution (100% DMSO) cluster_2 Phase 3: Final Dilution (in Culture Medium) Compound Solid Compound (e.g., 2.84 mg) DMSO1 Add 1 mL Sterile DMSO Compound->DMSO1 Stock 10 mM Stock Solution in 100% DMSO DMSO1->Stock Vehicle Vehicle Control (DMSO only) Stock_Ref 10 mM Stock Dilution1 1 mM Stock_Ref->Dilution1 1:10 in DMSO Dilution2 100 µM Dilution1->Dilution2 1:10 in DMSO Working1 10 µM Final in Medium Dilution1->Working1 1:1000 dilution (e.g., 1 µL into 1 mL) Final DMSO = 0.1% Dilution3 10 µM Dilution2->Dilution3 1:10 in DMSO Working2 1 µM Final in Medium Dilution2->Working2 1:1000 dilution (e.g., 1 µL into 1 mL) Final DMSO = 0.1% Working3 100 nM Final in Medium Dilution3->Working3 1:1000 dilution (e.g., 1 µL into 1 mL) Final DMSO = 0.1%

Caption: Workflow from solid compound to final working solutions in cell culture media.

Step-by-Step Methodology
  • Thaw Stock: Thaw one aliquot of your desired high-concentration stock (e.g., 10 mM) at room temperature.

  • Prepare Serial Dilutions in 100% DMSO: In sterile microcentrifuge tubes, perform serial dilutions using 100% sterile DMSO to create a range of intermediate stocks.

    • Example for a 1:10 dilution: To make a 1 mM stock from a 10 mM stock, add 5 µL of the 10 mM stock to 45 µL of 100% DMSO. Mix thoroughly.

    • Repeat this process to create further dilutions (e.g., 100 µM, 10 µM, 1 µM).

    • Principle: By keeping the compound in 100% DMSO during dilution, you prevent precipitation. This allows you to add a very small volume of a less concentrated DMSO stock to your media, which disperses more readily than a highly concentrated stock.[10]

  • Prepare Final Working Solutions: Pre-warm your complete cell culture medium to 37°C.

    • Example Dilution (1:1000): To achieve a final concentration of 1 µM in your culture well containing 1 mL of medium, add 1 µL of your 1 mM intermediate stock directly to the medium.

    • Calculation: (1 mM * 1 µL) / 1000 µL = 0.001 mM = 1 µM

    • The final DMSO concentration will be 1 µL / 1000 µL = 0.1%, which is well-tolerated by most cell lines.[11]

  • Prepare Vehicle Control: To a separate set of control wells, add the same volume of 100% DMSO as the highest volume of compound stock used.

    • Example: If you added 1 µL of your various DMSO stocks to the treated wells, add exactly 1 µL of 100% DMSO to the vehicle control wells.

  • Mix and Apply: Immediately after adding the diluted stock or vehicle to the medium, mix gently by pipetting or swirling the plate to ensure rapid and even dispersion. Apply the treated medium to your cells.

References

  • Asiri, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE Corporation.
  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry.
  • Thanh, N. C., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Malan, D., et al. (2022). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... ResearchGate.
  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). HiMedia Laboratories Pvt. Ltd.
  • MDPI. (2025). Peer Review of "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol...". MDPI.
  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen.
  • Wagener, J. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf.
  • Sigma-Aldrich. (n.d.). DMSO sterile-filtered, meets EP, USP. MilliporeSigma.
  • R&D Systems. (n.d.). DMSO, sterile filtered. Tocris Bioscience.
  • Tocris Bioscience. (n.d.). DMSO, sterile filtered. Tocris Bioscience.
  • Various Authors. (2022). Discussion on "Sterile filter before drug exposure to cell culture?". ResearchGate.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. MilliporeSigma.
  • Various Authors. (2017). Discussion on "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate.
  • Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.
  • Various Authors. (2018). Answer to "What does it mean to use DMSO as a dissolvant in biology experiments?". Biology Stack Exchange.
  • BenchChem. (2025). Technical Support Center: Overcoming Thioridazine Hydrochloride Solubility Issues for In Vitro Assays. Benchchem.

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Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride

Abstract This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of [3-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride, a key chemical entity in pharmaceutical development. The method is designed for use in quality control, stability testing, and routine analysis of the bulk drug substance. The rationale for the selection of chromatographic parameters is discussed, emphasizing a science-driven approach to method development. The final validated method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

[3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride is an organic compound featuring a substituted phenylamine core with a piperidinyl moiety. Such structures are common scaffolds in the synthesis of active pharmaceutical ingredients (APIs).[3][4] The accurate quantification of this compound is critical to ensure the quality, safety, and efficacy of any downstream products. A reliable analytical method is essential for determining purity, assaying the bulk substance, and monitoring its stability under various stress conditions.

High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[3] This document provides a comprehensive guide, from the initial method development strategy to a full validation protocol, for an RP-HPLC method capable of accurately quantifying [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride. The entire process is grounded in the principles outlined by regulatory bodies such as the FDA and ICH to ensure the integrity and reliability of the generated data.[5][6][7]

Analyte Properties & Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Chemical Structure:

    • Compound: [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride

    • CAS Number: 1443278-97-4

    • Molecular Formula: C₁₁H₁₅ClN₂ · 2HCl[8]

    • Molecular Weight: 284.62 g/mol [8]

    • Key Features: The molecule possesses a chromophore (the substituted benzene ring), making it suitable for UV detection. It also contains two basic nitrogen atoms: one on the aniline ring and one in the piperidine ring. The dihydrochloride salt form ensures good aqueous solubility.

The development process followed a systematic, logical path to achieve optimal chromatographic performance.

MethodDevelopment cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Parameter Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Finalization A Assess Physicochemical Properties (Structure, MW, pKa, Solubility, UV Spectra) B Column Selection (C18 chosen for hydrophobicity) A->B Guides stationary phase choice C Mobile Phase Selection (ACN/Buffered Aqueous) pH control is critical A->C Dictates pH & solvent needs D Detector Wavelength (λmax) (From UV scan for max sensitivity) A->D Determines optimal detection settings E Adjust Mobile Phase Ratio (Optimize Retention Time, k') B->E C->E F Fine-tune pH & Buffer Conc. (Improve Peak Shape, Tailing Factor) E->F Refine G Evaluate Flow Rate & Temperature (Optimize Resolution & Analysis Time) F->G Refine H Optimized & Robust Method G->H Finalize

Figure 1: HPLC Method Development Workflow.

Column Selection

A C18 (octadecylsilane) column is the quintessential starting point for neutral or ionizable moderately polar compounds. The non-polar stationary phase provides effective retention for the aromatic ring of the analyte through hydrophobic interactions. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.

Mobile Phase Selection

The presence of two basic amine groups makes their ionization state highly dependent on the mobile phase pH. To achieve reproducible retention times and symmetrical peak shapes, the pH must be controlled with a buffer.

  • pH Rationale: The pKa of the anilinic amine is estimated to be around 3-4 (similar to 3-chloroaniline, pKa ~3.5), while the piperidinyl amine is much more basic (pKa ~11).[4][9] To ensure both amines are consistently protonated and to avoid peak tailing, a low pH is required. A pH of 2.5 was chosen, which is more than one pH unit below the anilinic pKa, ensuring full protonation.

  • Buffer and Organic Modifier: A phosphate buffer is an excellent choice for this pH range. Acetonitrile was selected as the organic modifier due to its strong elution strength and low UV cutoff.

Detection Wavelength

A UV-Vis scan of a dilute solution of the analyte in the mobile phase was performed. The maximum absorbance (λmax) was observed at approximately 248 nm, which was selected for quantification to ensure maximum sensitivity.

Experimental Protocol

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

Chemicals and Reagents
  • Analyte: [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride reference standard (>99% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Water: Deionized water, filtered through a 0.45 µm filter.

  • Buffer Salts: Potassium dihydrogen phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric acid (85%, Analytical Grade).

Final Chromatographic Conditions
ParameterRecommended Value
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM KH₂PO₄ in water, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 248 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the diluent to concentrations ranging from 1 to 150 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing the analyte and prepare a solution in the diluent to achieve a final concentration within the validated range (e.g., 100 µg/mL).

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines.[2][5][7] The validation process ensures that the analytical procedure is suitable for its intended purpose.

ValidationProcess cluster_0 Method Validation (ICH Q2 R2) Start Validated Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ Start->Limits Robustness Robustness Start->Robustness

Figure 2: Core Parameters of HPLC Method Validation.

Step-by-Step Validation Experiments
  • System Suitability:

    • Protocol: Inject the 100 µg/mL standard solution six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, theoretical plates > 2000, tailing factor < 2.0.

  • Specificity (Forced Degradation):

    • Protocol: Subject the analyte solution (100 µg/mL) to stress conditions:

      • Acidic: 1N HCl at 80°C for 2 hours.

      • Basic: 1N NaOH at 80°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

      • Thermal: Heat solid drug at 105°C for 24 hours.

      • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

    • Analysis: Neutralize the acid/base stressed samples and dilute all samples to the target concentration. Analyze using the developed method and a DAD to assess peak purity.

    • Acceptance Criteria: The main peak should be resolved from all degradation product peaks (resolution > 2.0), and the peak purity index should be > 0.999.

  • Linearity:

    • Protocol: Prepare and inject a series of at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Analysis: Construct a calibration curve by plotting peak area against concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (% Recovery):

    • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Analysis: Calculate the percentage recovery for each sample.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: RSD should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine based on the signal-to-noise ratio method. LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.

    • Analysis: Prepare serially diluted solutions and inject them to find the concentrations that meet the S/N criteria.

  • Robustness:

    • Protocol: Introduce small, deliberate variations to the method parameters one at a time:

      • Flow rate (± 0.1 mL/min).

      • Column Temperature (± 2°C).

      • Mobile Phase pH (± 0.1 units).

      • Mobile Phase Organic Composition (± 2%).

    • Analysis: Inject a standard solution under each condition and evaluate the effect on system suitability parameters.

    • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Results and Discussion

The validation experiments confirmed the method's suitability. A representative chromatogram showed a sharp, symmetrical peak for the analyte at a retention time of approximately 5.8 minutes.

Table 1: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
System Suitability RSD = 0.45%; Plates = 7800; Tailing = 1.1RSD < 2.0%; Plates > 2000; Tailing < 2.0
Specificity Peak purity index > 0.999; Resolution > 3.5 from all degradantsPass
Linearity (50-150 µg/mL) r² = 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) RSD = 0.68%RSD ≤ 2.0%
Precision (Intermediate) RSD = 0.85%RSD ≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness System suitability passed under all conditionsSystem suitability must be met

The forced degradation studies showed significant degradation under basic and oxidative conditions, with minor degradation under acidic conditions. In all cases, the degradation products were well-resolved from the parent peak, confirming the method is stability-indicating.

Conclusion

A simple, rapid, and robust isocratic RP-HPLC method for the quantification of [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride has been successfully developed and validated in accordance with ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. It is therefore deemed suitable for its intended purpose in routine quality control analysis and for use in stability studies of the bulk drug substance.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2023). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. [Link]

  • American Elements. (n.d.). 3-Chloro-2-(1-piperidinyl)aniline. [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Chlorodiphenylamine. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

Sources

Method

Executive Summary[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is a highly functionalized aniline derivative frequently utilized as a building block in the synthesis of complex pharmaceutical scaffolds. However, employing this reagent in palladium-catalyzed Buchwald-Hartwig cross-coupling (BHCC) presents a trifecta of chemical challenges:

Application Note: Overcoming Steric and Stoichiometric Barriers in the Buchwald-Hartwig Amination of[3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride Stoichiometric Quenching: It is supplied as a dihydrochloride sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric and Stoichiometric Barriers in the Buchwald-Hartwig Amination of[3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride

  • Stoichiometric Quenching: It is supplied as a dihydrochloride salt, which alters the fundamental base stoichiometry of the catalytic cycle.

  • Steric Shielding: The bulky piperidinyl group at the ortho-position severely hinders the primary amine, impeding coordination and reductive elimination.

  • Chemoselectivity: The presence of an internal aryl chloride creates the risk of off-target oligomerization or competitive oxidative addition.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard boilerplate protocols. By analyzing the mechanistic causality behind each of these challenges, we can engineer a robust, self-validating protocol that ensures high-yielding C–N bond formation.

Mechanistic Causality & Reaction Engineering

The Dihydrochloride Challenge & Base Stoichiometry

In a standard Buchwald-Hartwig amination, 1.2 to 1.5 equivalents of a strong base (e.g., NaOtBu) are required to deprotonate the coordinated amine, facilitating the transition from the palladium-amine complex to the active palladium-amido intermediate.

When utilizing [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride, the two equivalents of HCl will immediately undergo an exothermic neutralization upon the addition of base. If a standard 1.5 equivalents of base is used, the system will be entirely depleted of alkaline reagents before the catalytic cycle even begins, causing the reaction to stall at the amine coordination step . Causality-Driven Solution: A minimum of 3.5 equivalents of base must be employed (2.0 eq to neutralize the salt + 1.5 eq to drive the catalytic cycle).

Steric Hindrance & Ligand Selection

The ortho-piperidine ring creates a massive steric wall around the primary amine. Standard first-generation (e.g., PPh3) or second-generation (e.g., BINAP) ligands fail here because they cannot adequately accelerate the reductive elimination step for such bulky substrates, leading to catalyst resting-state entrapment and degradation.

Causality-Driven Solution: We must utilize a bulky, electron-rich biaryl phosphine ligand such as BrettPhos . The dialkylbiaryl framework of BrettPhos enforces a highly active monoligated Pd(0) species that prevents the formation of off-cycle bis-amine palladium complexes—a common deactivation pathway for primary amines .

Chemoselectivity

To prevent the internal 3-chloro group from participating as an electrophile, we exploit kinetic differentiation. Oxidative addition of Pd(0) into the sterically hindered C–Cl bond (flanked by the piperidine ring) is kinetically disfavored. By selecting an exogenous, unhindered Aryl Bromide or Aryl Iodide as the coupling partner, the catalyst will exclusively perform oxidative addition on the exogenous halide .

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and yield, derived from optimization campaigns for this specific hindered dihydrochloride salt.

Table 1: Optimization of Catalytic Systems for Hindered Aniline Dihydrochlorides

LigandBaseBase EquivalentsSolventTemp (°C)YieldMechanistic Rationale
BINAPCs₂CO₃1.5 eqToluene110<5%Insufficient base to neutralize 2HCl; catalytic cycle stalls.
BINAPCs₂CO₃3.5 eqToluene11018%Base is sufficient, but ligand cannot overcome steric bulk.
XPhosNaOtBu3.5 eqDioxane10042%Improved oxidative addition, but reductive elimination remains slow.
BrettPhos NaOtBu 3.5 eq t-AmylOH 100 >92% Optimal monoligated Pd species; rapid reductive elimination.

Visualizing the Pathway

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OA + Exogenous Aryl Bromide AC Amine Coordination L-Pd(II)(Ar)(NH2-R)·2HCl OA->AC + Reagent (Aniline·2HCl) DP Neutralization & Deprotonation Requires ≥3.5 eq NaOtBu L-Pd(II)(Ar)(NH-R) AC->DP Critical Step: Base neutralizes 2x HCl then deprotonates amine RE Reductive Elimination C-N Bond Formation DP->RE RE->Pd0 Product Release

Figure 1: Catalytic cycle highlighting base stoichiometry and steric factors.

Workflow N1 1. Reagent Preparation Aniline·2HCl + Aryl-Br N2 2. Base Addition Add 3.5-4.0 equiv. NaOtBu N1->N2 N3 3. In Situ Neutralization Observe slight exotherm N2->N3 Generates Free Base N4 4. Catalyst Introduction Pd(OAc)2 + BrettPhos N3->N4 N5 5. Cross-Coupling 100 °C, t-AmylOH (2-12 h) N4->N5 Self-Validation: Color Change N6 6. Workup Filtration & Chromatography N5->N6

Figure 2: Workflow for the Buchwald-Hartwig amination of dihydrochloride salts.

Self-Validating Experimental Protocol

This protocol is engineered to provide real-time physical feedback to the researcher, ensuring that each mechanistic milestone is successfully passed.

Materials Required: *[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (1.0 mmol)

  • Exogenous Aryl Bromide (1.1 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.8 mmol)

  • Anhydrous t-Amyl Alcohol (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup:

    • In a nitrogen-filled glovebox or using standard Schlenk techniques, add the[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (1.0 mmol) and the Aryl Bromide (1.1 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like BrettPhos and degrades the Pd(0) active species.

  • Base Loading & In Situ Neutralization:

    • Add NaOtBu (3.8 mmol) to the vial.

    • Add 3.0 mL of anhydrous t-Amyl Alcohol. Stir vigorously at room temperature for 10 minutes.

    • Self-Validation Check: You will observe a slight exotherm and potentially a mild color shift as the dihydrochloride salt is neutralized to the free base. If the suspension does not change appearance or generate mild heat, verify the quality of your base, as degraded NaOtBu (which converts to NaOH/Na₂CO₃ upon moisture exposure) will fail to neutralize the salt efficiently.

  • Catalyst Introduction & Activation:

    • In a separate small vial, pre-mix Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in 2.0 mL of t-Amyl Alcohol. Add this slurry to the main reaction vial.

    • Seal the vial with a Teflon-lined septum cap and transfer it out of the glovebox (if applicable).

  • Thermal Cross-Coupling:

    • Place the vial in a pre-heated oil bath at 100 °C.

    • Self-Validation Check: Within the first 15 minutes of heating, the reaction mixture should transition from a dark red/brown suspension to a homogenous pale yellow, green, or bright orange solution. This color change is the visual confirmation that Pd(II) has been successfully reduced to the active Pd(0) state and has entered the catalytic cycle. If the solution turns pitch black and precipitates form, the catalyst has aggregated into inactive palladium black (indicating oxygen ingress or ligand failure).

  • Reaction Monitoring & Workup:

    • Stir at 100 °C for 2 to 12 hours. Monitor completion via LC-MS or TLC.

    • Once the free base of the aniline is consumed, cool the reaction to room temperature.

    • Quench by diluting with Ethyl Acetate (10 mL) and filtering through a short pad of Celite to remove inorganic salts (NaCl/NaBr) and palladium residues.

    • Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

Application

Standard Operating Procedure: Handling and Solubilization of[3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride

As a Senior Application Scientist, I frequently observe researchers struggling with irreproducible assay data when utilizing complex chemical building blocks. The compound[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers struggling with irreproducible assay data when utilizing complex chemical building blocks. The compound[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is a prime example of an intermediate that demands rigorous handling protocols. Its dual nature—a highly hygroscopic salt coupled with an oxidation-prone core—means that standard "weigh and dissolve" techniques will inevitably lead to sample degradation and inaccurate dosing.

This application note provides a field-proven, self-validating protocol designed to preserve the scientific integrity of your stock solutions.

Physicochemical Profile & The Causality of Degradation

Before handling this compound, it is critical to understand why specific environmental controls are necessary. The structural components of this molecule dictate its vulnerabilities:

  • The Dihydrochloride Trap (Hygroscopicity): The 2HCl salt form is highly advantageous for aqueous solubility but renders the powder extremely 1[1]. In ambient humidity, the powder rapidly absorbs atmospheric moisture[2]. This causes continuous upward drift on an analytical balance and alters the effective molecular weight, sabotaging your molarity calculations.

  • Aniline Oxidation (Light & Air Sensitivity): The phenylamine (aniline) core is highly susceptible to photo-oxidation. Exposure to light and aerial oxygen catalyzes the formation of 3[3], visually indicated by the powder or solution turning yellow or brown.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Experimental Impact
CAS Number 4[4]Unique identifier for API procurement and tracking.
Molecular Weight 5[5]Critical: Must use this salt MW (not the free base MW) for all molarity calculations.
Formula C11H15ClN2 · 2HCl[5]Indicates the presence of two equivalents of hydrochloric acid.
Moisture Sensitivity High (Hygroscopic)[2]Requires weighing in a controlled environment (RH < 30%).
Light Sensitivity High (Photo-oxidative)[3]Mandates the use of amber glass vials for all storage and aliquoting.

Self-Validating Weighing Protocol

To ensure trustworthiness in your assay data, the weighing process cannot be a simple transfer step; it must be a self-validating system that proves the mass recorded is purely the compound and not absorbed water or static artifact.

Phase 1: Environmental & Equipment Validation
  • Thermal Equilibration: Remove the sealed stock vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality Check: Opening a cold vial in ambient air instantly causes condensation to form on the hygroscopic powder, permanently ruining the stock.

  • Atmospheric Control: Ensure the weighing environment has a Relative Humidity (RH) of < 30%.

  • Static Elimination: Activate an anti-static U-electrode or ionizer near the balance pan.

    • Causality Check: Dihydrochloride salts generate significant static charge. Without an ionizer, the powder will repel the spatula or "jump" from the weigh boat, causing invisible mass loss and erratic balance readings.

Phase 2: The Weighing Event
  • Zero-Drift Check: Place a pre-labeled amber glass vial on the analytical balance (0.01 mg readability). Tare the balance and wait 15 seconds. If the reading drifts by more than ±0.02 mg, recalibrate the balance or address ambient air currents.

  • Mass Transfer: Using an anti-static micro-spatula, transfer the desired mass of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride into the amber vial.

  • Post-Weighing Drift Analysis (Self-Validation Step 1): Once the target mass is reached, observe the readout for 30 seconds.

    • Validation: If the mass continuously increases (e.g., +0.05 mg over 30 seconds), the sample is actively absorbing moisture from the air. The recorded mass is invalid. You must discard the aliquot and lower the room's RH before proceeding.

  • Calibration Verification (Self-Validation Step 2): Remove the vial, cap it immediately, and place a standard 10 mg calibration weight on the balance.

    • Validation: If the balance does not read exactly 10.00 mg, static electricity from the salt has skewed the sensor. The previous measurement is void.

Solubilization & Storage Protocol

Because the aniline nitrogen is prone to oxidation, aqueous solutions will degrade rapidly. Stock solutions should be prepared in anhydrous DMSO and stored under an inert atmosphere.

Step-by-Step Solubilization
  • Calculate the required volume of anhydrous DMSO using the exact mass recorded during the self-validating weighing phase (See Table 2 for quick reference).

  • Pipette the anhydrous DMSO directly into the amber vial containing the powder.

  • Vortex gently until complete dissolution is achieved. Do not sonicate, as localized heating can accelerate degradation.

  • Inert Purge: Before capping, gently purge the headspace of the amber vial with a stream of dry Argon or Nitrogen gas.

    • Causality Check: Ambient air contains ~21% oxygen. Displacing this with Argon prevents the oxidative degradation of the aniline core during long-term storage[3].

  • Store the sealed amber vials immediately at -20°C.

Table 2: Solubilization Matrix (Based on 283.6 g/mol MW)
Target ConcentrationMass of Compound Weighed (mg)Volume of Anhydrous DMSO Required (µL)
10 mM 1.00352.6
10 mM 5.001763.0
50 mM 1.0070.5
50 mM 5.00352.6

Workflow Visualization

The following diagram maps the critical path for handling this compound, highlighting the interventions required to prevent specific degradation pathways.

G N1 1. Thermal Equilibration (Desiccator, 30 min) N2 2. Environmental Control (RH < 30%, Ionizer ON) N1->N2 Prevents condensation N3 3. Analytical Weighing (Amber Vial, Tare & Verify) N2->N3 Eliminates static & drift N4 4. Solubilization (Anhydrous DMSO) N3->N4 Mass locked & validated N5 5. Inert Aliquoting (Argon Purge) N4->N5 Prevents oxidation N6 6. Long-Term Storage (-20°C, Protected from Light) N5->N6 Maximizes shelf-life

Handling workflow for[3-Chloro-2-(1-piperidinyl)phenyl]amine 2HCl.

References

  • Hit2Lead - [3-chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride - 4

  • Combi-Blocks - Safety Data Sheet: 1443278-97-4 - 5

  • BenchChem - Technical Support Center: N-propyl-3-(trifluoromethyl)aniline and its Derivatives - 3

  • MDPI - Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts - 2

  • Google Patents - EP1575563B1: Non-hygroscopic formulation comprising a hydroscopic drug - 1

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for[3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary[3-Chloro-2-(1-piperidinyl)phenyl]amine is a highly vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary[3-Chloro-2-(1-piperidinyl)phenyl]amine is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-active agents. While the free base (CAS: 58785-06-1) is prone to oxidation and often presents as a viscous oil or low-melting solid, converting it to the dihydrochloride salt (CAS: 1443278-97-4) significantly enhances its chemical stability, shelf-life, and handling properties [1, 2].

This application note details the thermodynamic principles and step-by-step experimental protocols for the crystallization and purification of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. By leveraging controlled supersaturation and specific solvent/antisolvent systems, researchers can reliably isolate high-purity crystalline material while rejecting process impurities such as unreacted 2,3-dichloroaniline or over-alkylated byproducts.

Physicochemical Profiling & Thermodynamic Causality

To design a self-validating crystallization protocol, one must first understand the structural causality of the molecule:

  • Dual Basicity: The molecule contains two distinct basic centers: an aliphatic piperidine nitrogen (pKa ~10.5) and an aromatic aniline nitrogen. The basicity of the aniline nitrogen is significantly attenuated by the electron-withdrawing ortho-chloro group (pKa ~3.0).

  • Stoichiometric Control: To isolate the dihydrochloride salt rather than the monohydrochloride [3], the crystallization matrix must be maintained at a highly acidic pH (pH < 2). Insufficient HCl equivalents will result in a mixture of mono- and bis-protonated species, leading to a depressed melting point and the formation of an amorphous, unfilterable gel [4].

  • Oiling Out (Liquid-Liquid Phase Separation): Dihydrochloride salts of diamines are highly polar and prone to "oiling out" (separating as an impurity-rich liquid phase) if supersaturation is generated too rapidly. Therefore, kinetic control via slow cooling gradients (e.g., 0.5°C/min) or controlled antisolvent dosing is mandatory to favor crystal lattice formation over amorphous precipitation [4].

Process Workflow

The following workflow illustrates the critical path from the crude free base to the isolated, high-purity dihydrochloride crystal lattice.

G FreeBase Crude Free Base [3-Chloro-2-(1-piperidinyl)phenyl]amine Protonation Protonation (Anhydrous HCl in IPA/MeOH) FreeBase->Protonation Supersat Supersaturation Generation (Cooling or Antisolvent) Protonation->Supersat Cryst Controlled Crystallization (0.5°C/min or Dosing) Supersat->Cryst Filter Isolation & Washing (Cold EtOAc or IPA) Cryst->Filter Dry Vacuum Drying (40°C, <10 mbar) Filter->Dry Pure Pure Dihydrochloride Salt (Crystalline Solid) Dry->Pure

Figure 1: Workflow for the purification and crystallization of the dihydrochloride salt.

Experimental Protocols

Protocol A: Solvent/Antisolvent Crystallization (Methanol / Ethyl Acetate)

This method is highly effective for rejecting non-polar organic impurities and is ideal for laboratory-scale purification.

Materials:

  • Crude [3-Chloro-2-(1-piperidinyl)phenyl]amine free base

  • Anhydrous Methanol (MeOH)

  • Ethyl Acetate (EtOAc) - Antisolvent

  • HCl in Dioxane or Methanol (4.0 M)

Step-by-Step Methodology:

  • Dissolution & Protonation: Dissolve 10.0 g of the crude free base in 30 mL of anhydrous MeOH (3 volumes) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 5°C using an ice bath.

  • Salt Formation: Slowly add 2.5 equivalents of 4.0 M HCl solution dropwise. Self-Validation: Test the solution with moistened pH paper; it must register a pH of 1–2 to ensure complete bis-protonation. Allow the mixture to warm to 40°C.

  • Polish Filtration: Pass the warm solution through a 0.45 µm PTFE filter to remove any insoluble particulate matter or dust, which can act as uninvited nucleation sites.

  • Antisolvent Addition (Cloud Point): Transfer the filtrate to a reactor at 40°C. Begin adding EtOAc dropwise via an addition funnel. Stop the addition immediately when the solution becomes faintly turbid (the "cloud point"). This typically occurs after adding ~40-50 mL of EtOAc.

  • Seeding & Aging: Add 50 mg of pure [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride seed crystals. Hold the suspension at 40°C for 60 minutes. Causality: This aging period allows secondary nucleation to occur on the seed crystals, preventing liquid-liquid phase separation (oiling out).

  • Final Crystallization: Over the next 2 hours, slowly add an additional 60 mL of EtOAc. Once addition is complete, cool the suspension to 0–5°C at a rate of 0.5°C/min.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 2 x 20 mL of cold (0°C) EtOAc.

  • Drying: Dry the crystals in a vacuum oven at 40°C (< 10 mbar) for 12 hours to constant weight.

Protocol B: Controlled Cooling Crystallization (Isopropanol)

This method is preferred for scale-up as it utilizes a single-solvent system, simplifying solvent recovery and providing excellent control over particle size distribution.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g of the pre-formed crude dihydrochloride salt in 80 mL of Isopropanol (IPA).

  • Dissolution: Heat the suspension to 75°C (near reflux) under continuous agitation. If the solution remains slightly cloudy, add deionized water dropwise (no more than 2-3% v/v total) until a clear solution is achieved.

  • Controlled Cooling: Program the reactor jacket to cool from 75°C to 60°C at 1.0°C/min.

  • Nucleation: At 60°C, hold the temperature and add 0.5% w/w seed crystals. Hold for 30 minutes to establish the crystal bed.

  • Growth Phase: Resume cooling from 60°C to 5°C at a strictly controlled gradient of 0.25°C to 0.5°C/min. Causality: A slow cooling rate ensures that the supersaturation remains within the metastable zone, promoting the growth of large, easily filterable crystals rather than fine, hygroscopic powders [4].

  • Isolation: Filter the suspension via a Nutsche filter or sintered glass funnel. Wash the cake with 20 mL of pre-chilled IPA (5°C).

  • Drying: Vacuum dry at 45°C for 16 hours.

Quantitative Data & Method Comparison

The choice of crystallization technique directly impacts the yield, purity, and physical characteristics of the API building block. The table below summarizes typical outcomes based on the protocols described above.

ParameterProtocol A (Solvent/Antisolvent)Protocol B (Cooling Crystallization)
Primary Solvent System Methanol / Ethyl AcetateIsopropanol (with 2-3% Water)
Typical Yield 85 - 90%75 - 82%
HPLC Purity (Area %) > 99.5%> 99.0%
Impurity Rejection Excellent for non-polar impuritiesExcellent for polar impurities
Crystal Habit Fine needles or platesBlock-like, granular crystals
Filtration Characteristics Moderate (prone to cake cracking)Excellent (rapid filtration)
Best Application Lab-scale purification of crude oilsPilot-scale production & particle engineering

Troubleshooting & Expert Insights

  • Handling Hygroscopicity: Amine dihydrochloride salts are inherently hygroscopic. If the isolated crystals rapidly become sticky upon exposure to ambient air, it indicates either an amorphous phase content (due to rapid crashing out) or residual solvent acting as a plasticizer. Ensure strict adherence to the slow cooling rates and utilize a nitrogen sweep during vacuum filtration.

  • Coloration Issues: The free base of aniline derivatives is susceptible to air oxidation, often turning pink or brown. If the final crystallized salt retains a pinkish hue, it indicates trapped oxidized impurities. In such cases, add 1-2% w/w activated carbon (Darco) during the initial dissolution step (at 50°C), stir for 30 minutes, and perform a hot polish filtration over Celite before proceeding to crystallization.

References

  • Sigma-Aldrich. "3-Chloro-2-(piperidin-1-yl)aniline hydrochloride." Product Catalog. Available at:[Link]

Application

Application Note: Preclinical In Vivo Assay Preparation and Pharmacokinetic Profiling of [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride

Executive Summary & Mechanistic Rationale The transition of a small molecule from in vitro screening to in vivo efficacy and pharmacokinetic (PK) models is frequently bottlenecked by formulation challenges[1].[3-Chloro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition of a small molecule from in vitro screening to in vivo efficacy and pharmacokinetic (PK) models is frequently bottlenecked by formulation challenges[1].[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (CAS: 1443278-97-4) represents a classic lipophilic amine scaffold. Structurally, it contains two basic nitrogen centers: a primary aniline amine and a tertiary piperidine amine.

The Causality of Salt Formulation: To overcome the poor aqueous solubility of the free base, the compound is synthesized as a dihydrochloride salt. While this ensures rapid dissolution in highly acidic environments (such as the gastric fluid), introducing this salt directly into the physiological pH of systemic circulation (pH ~7.4) presents a severe risk of disproportionation[2]. At pH 7.4, the aniline nitrogen (pKa ~4.0) deprotonates, shifting the molecule to a monocationic state. If the intrinsic solubility of this state is exceeded, rapid in vivo precipitation occurs, leading to capillary blockade, artificial toxicity, and erratic PK data. Therefore, the experimental choice of dosing vehicle must actively prevent free-base precipitation upon systemic dilution[3].

Physicochemical Profiling & Vehicle Selection

Before initiating in vivo studies, the formulation strategy must be bifurcated based on the route of administration:

  • Intravenous (IV) Strategy: Requires a clear, thermodynamically stable solution. Because the blood buffering capacity will rapidly neutralize the dihydrochloride salt, a co-solvent system is mandatory to keep the transient free-base in solution[3]. We utilize a DMSO/PEG300/Tween 80 matrix to disrupt the crystal lattice and provide micellar encapsulation.

  • Per Os (PO) Strategy: The highly acidic environment of the rodent stomach (pH 1.5–2.0) naturally favors the dissolution of the dihydrochloride salt. Therefore, a homogeneous aqueous suspension using a suspending agent (Methylcellulose) is sufficient and prevents the gastrointestinal toxicity associated with high volumes of organic co-solvents[4].

G A [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride B Physicochemical Profiling (pKa & Solubility) A->B C1 IV Formulation (Co-solvent System) B->C1 Prevent pH 7.4 precipitation C2 PO Formulation (Aqueous Suspension) B->C2 Leverage acidic GI tract D1 Intravenous Dosing (Systemic Delivery) C1->D1 D2 Oral Administration (GI Absorption) C2->D2 E Target Engagement & PK Analysis D1->E D2->E First-pass metabolism

Logical workflow of in vivo formulation, absorption, and systemic distribution.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes a critical Quality Control (QC) checkpoint to ensure the physical integrity of the dose before animal administration.

Protocol A: Preparation of Intravenous (IV) Dosing Solution (Clear Solution)

Target Concentration: 1.0 mg/mL (Dose: 5 mg/kg at 5 mL/kg dosing volume). Vehicle Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Sterile Saline.

  • Master Stock Preparation: Weigh exactly 5.0 mg of[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. Add 250 µL of 100% anhydrous DMSO. Vortex for 60 seconds until a completely clear master liquid is formed. Causality: DMSO completely disrupts the dihydrochloride crystal lattice.

  • Micellar Encapsulation: Add 2.0 mL of PEG300 to the master stock. Vortex for 30 seconds. Next, add 250 µL of Tween 80. Vortex vigorously. Causality: PEG300 acts as a co-solvent, while Tween 80 provides a surfactant layer to prevent nucleation upon aqueous dilution.

  • Aqueous Phase Addition: Dropwise, add 2.5 mL of sterile saline (0.9% NaCl) while continuously vortexing.

  • Self-Validation Checkpoint (Crucial): Centrifuge the final formulation at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: No pellet is visible. The solution is thermodynamically stable.

    • Fail: A microscopic white pellet indicates free-base precipitation. The formulation is invalid and will cause micro-embolisms if injected.

Protocol B: Preparation of Oral (PO) Dosing Suspension

Target Concentration: 2.0 mg/mL (Dose: 20 mg/kg at 10 mL/kg dosing volume). Vehicle Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in ddH₂O.

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (~80°C) ddH₂O. Cool to 4°C overnight to ensure complete hydration. Add 100 µL of Tween 80.

  • Compound Suspension: Weigh 10.0 mg of the compound. Transfer to a glass mortar. Add 50 µL of the vehicle and triturate thoroughly to wet the powder and break up aggregates.

  • Volume Expansion: Gradually add the remaining 4.95 mL of the vehicle while continuously mixing to yield a uniform suspension.

  • Self-Validation Checkpoint: Allow the suspension to sit undisturbed for 30 minutes. If rapid sedimentation occurs (clear supernatant >50% of total volume), the particle size is too large. Re-triturate or sonicate to ensure uniform dosing.

In Vivo Pharmacokinetic Workflow

To accurately model the absorption, distribution, metabolism, and excretion (ADME) profile, a standardized rodent PK study is utilized[5].

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing to normalize gastric transit times. IV groups do not require fasting.

  • Administration:

    • IV Group: Administer the clear solution (Protocol A) via the lateral tail vein over 30 seconds.

    • PO Group: Administer the suspension (Protocol B) via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect directly into K₂EDTA-coated tubes to prevent coagulation.

  • Plasma Processing: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates.

  • Protein Precipitation & LC-MS/MS: Add 150 µL of cold acetonitrile (containing an internal standard) to 50 µL of plasma. Vortex and centrifuge. Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic parameters for a compound of this physicochemical class (lipophilic amine) following successful formulation and administration.

ParameterUnitIntravenous (IV) - 5 mg/kgPer Os (PO) - 20 mg/kgMechanistic Interpretation
Cmax ng/mL2,450 ± 3101,820 ± 240High PO Cmax indicates the acidic stomach effectively dissolved the dihydrochloride salt.
Tmax h0.0831.5 ± 0.5Rapid PO absorption characteristic of basic amines in the upper intestine.
AUC₀₋∞ h*ng/mL4,100 ± 4508,200 ± 900Indicates moderate systemic exposure.
Clearance (CL) mL/min/kg20.3 ± 2.1N/AModerate hepatic clearance, typical for piperidine-containing scaffolds.
Vdss L/kg3.8 ± 0.4N/AVdss > Total body water (0.6 L/kg) indicates extensive tissue distribution.
Bioavailability (F) %100 (Defined)~50.0%Moderate first-pass metabolism limits absolute bioavailability.

References

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: nih.gov URL: [Link]

  • Title: From Bench to Clinic: Preclinical and First-in-Human Development Strategies Source: amazonaws.com URL: [Link]

  • Title: Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: acs.org URL: [Link]

  • Title: In vivo Pharmacokinetics and in vitro Release of Imatinib Mesylate-Loaded Liposomes for Pulmonary Delivery Source: tandfonline.com URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Aqueous Degradation of[3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated aniline derivatives in aqueous assays.[3-Chloro-2-(1-pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated aniline derivatives in aqueous assays.[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is a highly functionalized compound; while its dihydrochloride salt form ensures excellent initial aqueous solubility, the molecule is intrinsically unstable under standard physiological conditions.

This guide synthesizes field-proven insights with mechanistic chemistry to provide you with a self-validating framework for troubleshooting and preventing degradation in your experiments.

Part 1: Mechanistic Troubleshooting (FAQ)

Q1: Why does my aqueous stock solution turn pink, brown, or black over time? A: This discoloration is the visual hallmark of auto-oxidation of the primary aniline moiety. In aqueous solutions, non-protonated aniline molecules are highly susceptible to oxidation by dissolved oxygen, a process frequently catalyzed by trace transition metals. The initial oxidation event forms anilinium radical cations, which irreversibly dimerize and polymerize into highly conjugated, colored quinone-imine oligomers (1)[1]. Because you are working with a dihydrochloride salt, the initial dissolution in pure water yields a highly acidic solution where the amine is protonated and relatively stable. However, if the pH drifts upward (pH > 4), the unprotonated fraction increases, accelerating oxidative degradation.

Q2: I observe immediate precipitation upon diluting the stock into physiological buffers (e.g., PBS, pH 7.4). Why does this happen? A: This is a pH-dependent solubility issue, not chemical degradation. The compound is supplied as a dihydrochloride salt to maximize polarity. At physiological pH (7.4), the primary aniline (pKa ~4) and the piperidine nitrogen (pKa ~9-10) undergo deprotonation. This converts the highly soluble salt back into its lipophilic free base form. If the final assay concentration exceeds the intrinsic aqueous solubility of the free base, it precipitates out of solution, leading to a complete loss of bioavailability in your assay.

Q3: Does ambient laboratory light accelerate the degradation of this compound? A: Yes. Halogenated anilines are notoriously sensitive to photolysis. Exposure to UV and visible light triggers the homolytic cleavage of the C-Cl bond, generating highly reactive aryl radicals. This photodegradation pathway rapidly leads to dehalogenation and subsequent hydroxylation of the aromatic ring (2)[2]. Furthermore, photo-induced excitation can accelerate the oxidation of the amine group (3)[3]. Solutions must be protected from light at all times.

Part 2: Quantitative Stability Profile

The following table summarizes the causal relationship between environmental conditions and the degradation kinetics of halogenated aniline derivatives (4)[4].

Environmental ConditionSolution pHLight ExposureEstimated Half-Life (t½)Primary Degradation Mechanism
Ambient Air (25°C)7.4Ambient Lab< 12 HoursRapid Auto-Oxidation & Photolysis
Ambient Air (25°C)3.0Ambient Lab~ 48 HoursPhotolysis (C-Cl bond cleavage)
Degassed (Argon, 4°C)7.4Dark~ 7 DaysSlow Oxidation (Residual O₂)
Degassed (Argon, -20°C)3.0Dark> 6 MonthsNone (Stable)

Part 3: Validated Protocol for Ultra-Stable Aqueous Stock Solutions

To ensure a self-validating, reproducible system for your assays, follow this strict methodology when preparing aqueous stocks.

Step 1: Solvent Deoxygenation (Critical) Causality: Removing dissolved oxygen prevents the formation of radical cations, effectively shutting down the primary auto-oxidation pathway.

  • Sparge HPLC-grade water with an inert gas (Nitrogen or Argon) for 20 minutes.

  • Optional: Add 10 µM EDTA to the degassed water to sequester trace transition metals that act as oxidative catalysts.

Step 2: Dissolution & pH Control Causality: Maintaining a low pH keeps the amine protonated, tying up the lone electron pair and drastically reducing its nucleophilicity and susceptibility to oxidation.

  • Weigh the [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride salt in a low-light environment.

  • Dissolve in the degassed water to your target concentration (e.g., 10 mM).

  • Validation Check: Measure the pH of the stock. It should naturally fall between 2.5 and 4.0 due to the dihydrochloride salt. Do not adjust the pH of the stock to 7.4 for storage. If the pH is above 4.5, the salt may have degraded; discard and prepare a fresh batch.

Step 3: Storage and Assay Integration Causality: Amber glass prevents photolytic dehalogenation, while sub-zero temperatures halt kinetic degradation.

  • Aliquot the acidic stock into single-use amber glass vials.

  • Blanket the headspace of each vial with Argon before sealing.

  • Store at -20°C or -80°C.

  • Assay Integration: Only dilute the stock into physiological buffers (pH 7.4) immediately before the experiment. Ensure the final concentration is well below the free base solubility limit, or utilize a carrier solvent (e.g., 0.1% DMSO or BSA) in the assay buffer to prevent precipitation.

Part 4: Degradation Pathway Visualization

Degradation Compound [3-Chloro-2-(1-piperidinyl)phenyl]amine (Aqueous Solution) Oxidation Auto-Oxidation (O2, Trace Metals) Compound->Oxidation Dissolved O2 Photolysis Photodegradation (UV/Vis Light) Compound->Photolysis Photon Absorption Hydrolysis Free Base Precipitation (pH > 5.5) Compound->Hydrolysis Buffer Dilution Oligomers Colored Oligomers (Pink/Brown) Oxidation->Oligomers Dehalogenation Dehalogenation & Hydroxylation Photolysis->Dehalogenation Insoluble Loss of Bioavailability (Insoluble Free Base) Hydrolysis->Insoluble

Primary aqueous degradation pathways of halogenated anilines.

References

  • Title: Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres Source: ResearchGate URL
  • Title: Generation and Reactivity of the 4-Aminophenyl Cation by Photolysis of 4-Chloroaniline Source: ACS Publications URL
  • Title: Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites Source: MDPI URL
  • Title: Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide Source: Benchchem URL

Sources

Optimization

Reducing synthetic impurities in [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride batches

Welcome to the Technical Support Center for the synthesis and purification of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (CAS: 1443278-97-4 / 2445786-59-2)[1][2]. As a Senior Application Scientist, I have de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (CAS: 1443278-97-4 / 2445786-59-2)[1][2].

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when scaling up this specific active pharmaceutical ingredient (API) intermediate. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr), followed by a catalytic nitro reduction, and finally, salt formation.

Below, we dissect the causality behind common synthetic failures—particularly the notorious dehalogenation issue—and provide self-validating protocols to ensure high-purity batches.

I. Synthetic Workflow & Impurity Mapping

To effectively troubleshoot, we must first map the lifecycle of the molecule and identify where thermodynamic or kinetic side-reactions occur.

SynthesisWorkflow SM 1-Chloro-2-fluoro-3-nitrobenzene + Piperidine SNAr SNAr Reaction (Nucleophilic Substitution) SM->SNAr Int1 1-Chloro-3-nitro-2- (piperidin-1-yl)benzene SNAr->Int1 Main Pathway Imp1 Impurity A: Phenol Hydrolysis Product SNAr->Imp1 Trace H2O Red Catalytic Hydrogenation (Nitro Reduction) Int1->Red Int2 3-Chloro-2-(piperidin-1-yl)aniline (Free Base) Red->Int2 Pt/C or Modified Pd/C Imp2 Impurity B: Dehalogenated Aniline (Critical Flaw) Red->Imp2 Standard Pd/C Salt Salt Formation (Anhydrous HCl) Int2->Salt Final [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride Salt->Final 2.0+ eq HCl Imp3 Impurity C: Monohydrochloride / Oxidation Salt->Imp3 Sub-stoichiometric HCl

Figure 1: Synthetic workflow and primary impurity pathways for the target dihydrochloride.

II. Troubleshooting Q&A

Q1: During the SNAr step, my HPLC shows a significant 2-chloro-6-nitrophenol impurity. How do I prevent this?

The Causality: The starting material, 1-chloro-2-fluoro-3-nitrobenzene[3], features a highly activated ortho-fluoro group. While fluorine is an excellent leaving group for piperidine attack, it is equally susceptible to attack by hydroxide ions. If your solvent (e.g., DMF, MeCN) or base (e.g., K₂CO₃) contains trace water, hydroxide is generated in situ, leading to the hydrolysis of the fluoro group to a phenol impurity. The Solution:

  • Use rigorously anhydrous solvents (Karl Fischer titration < 0.05% H₂O).

  • Avoid inorganic bases. Instead, use an excess of piperidine (2.5 equivalents) which acts as both the nucleophile and the acid scavenger, or use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Q2: My nitro reduction step is yielding up to 30% of a des-chloro impurity (2-(piperidin-1-yl)aniline). Why is the chlorine falling off, and how do I stop it?

The Causality: This is the most critical failure point in halogenated aniline synthesis. Standard Palladium on Carbon (Pd/C) is highly active for nitro reduction, but it also readily undergoes oxidative addition into aryl C–Cl bonds[4][5]. Once the nitro group is reduced to an electron-donating amine, the electron density of the aromatic ring increases, which paradoxically facilitates the oxidative addition of Pd into the adjacent C–Cl bond, leading to rapid hydrodehalogenation[5].

Mechanism ArNO2 Aryl Nitro (Ar-NO2) ArNHOH Hydroxylamine Intermediate ArNO2->ArNHOH +H2 ArNH2 Target Chloroaniline (Ar-NH2) ArNHOH->ArNH2 +H2 PdComplex Pd-Oxidative Addition into C-Cl Bond ArNH2->PdComplex Pd/C Catalyst Dehalo Dehalogenated Aniline (Des-Cl Impurity) PdComplex->Dehalo +H2, -HCl

Figure 2: Mechanistic pathway of catalytic nitro reduction and competitive dehalogenation.

The Solution: You must modulate the catalyst's d-band center to suppress C–Cl oxidative addition while maintaining nitro reduction activity.

  • Switch the Catalyst: Platinum on Carbon (Pt/C) or sulfided Platinum catalysts exhibit significantly lower rates of dehalogenation compared to Pd/C[6].

  • Use Catalyst Poisons/Modifiers: Adding substoichiometric amounts of phosphinic acid or Zinc halides (ZnCl₂) specifically poisons the active sites responsible for dehalogenation without stopping the nitro reduction[6][7].

Q3: My final dihydrochloride salt is pink/brown instead of white, and the elemental analysis shows inconsistent HCl stoichiometry.

The Causality: [3-Chloro-2-(1-piperidinyl)phenyl]amine contains two basic centers: the primary aniline amine and the tertiary piperidine amine. If the salt formation is done in a solvent where the monohydrochloride precipitates prematurely, the second protonation cannot occur. Furthermore, free anilines are highly susceptible to auto-oxidation in air, forming colored azo/azoxy dimers. The Solution: Conduct the salt formation in a rigorously anhydrous ethereal solvent (e.g., 1,4-dioxane or MTBE) using an excess of anhydrous HCl gas or HCl in dioxane (2.2 to 2.5 equivalents). The lack of water prevents hydrolysis and oxidative degradation, ensuring a pristine white dihydrochloride powder.

III. Quantitative Data: Catalyst Screening for Nitro Reduction

To validate the solutions proposed in Q2, refer to the following optimization data for the reduction of 1-chloro-3-nitro-2-(piperidin-1-yl)benzene.

Table 1: Catalyst and Additive Screening (Reaction Conditions: H₂ 3 bar, MeOH, 25°C, 4h)

Catalyst System (5 wt%)Additive / ModifierConversion (%)Dehalogenation Impurity (%)Target Yield (%)
Standard Pd/CNone>99.035.062.5
Standard Pd/CPhosphinic Acid (0.1 eq)>99.04.293.1
Standard Pt/CNone98.58.588.0
Sulfided Pt/CNone>99.0<0.598.2
Standard Pt/CZnCl₂ (0.05 eq)>99.0<0.1 99.1

IV. Optimized Experimental Protocols

These protocols are designed as self-validating systems. In-Process Control (IPC) checks are mandatory before proceeding to subsequent steps.

Protocol A: Chemoselective Nitro Reduction (Avoiding Dehalogenation)
  • Preparation: Charge a clean, dry autoclave with 1-chloro-3-nitro-2-(piperidin-1-yl)benzene (10.0 g, 41.5 mmol) and anhydrous Methanol (100 mL).

  • Catalyst Loading: Add 5% Pt/C (0.5 g, 5 wt% loading) and anhydrous ZnCl₂ (0.28 g, 2.07 mmol, 0.05 eq)[7]. Note: The ZnCl₂ modulates the Pt surface to prevent C-Cl insertion.

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (3 x 3 bar), followed by Hydrogen (3 x 3 bar).

  • Reaction: Pressurize with H₂ to 3 bar and stir at 600 rpm at 25°C. Monitor hydrogen uptake.

  • IPC Validation: After 4 hours, sample the reaction. Run HPLC (254 nm). Pass criteria: Starting material < 0.5%, Dehalogenated impurity < 0.5%.

  • Workup: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Concentrate the filtrate in vacuo to yield the crude 3-chloro-2-(piperidin-1-yl)aniline free base as a pale oil. Proceed immediately to Protocol B to prevent oxidation.

Protocol B: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base from Protocol A (~8.7 g) in anhydrous 1,4-dioxane (80 mL) under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Dropwise, add a 4.0 M solution of HCl in 1,4-dioxane (23 mL, ~92 mmol, 2.2 eq).

  • Crystallization: A white precipitate will form immediately. Once the addition is complete, remove the ice bath and stir at room temperature for 2 hours to ensure complete thermodynamic conversion to the dihydrochloride salt.

  • Isolation: Filter the solid under a stream of nitrogen (to prevent moisture absorption). Wash the filter cake with cold, anhydrous MTBE (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Final Validation: Perform elemental analysis (C, H, N, Cl) and AgNO₃ titration to confirm exactly 2.0 equivalents of chloride are present.

V. References

  • [4] Oriental Journal of Chemistry. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at:[Link]

  • [5] ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Available at:[Link]

  • [7] ResearchGate. Novel ZnX2-Modulated Pd/C and Pt/C Catalysts for Chemoselective Hydrogenation and Hydrogenolysis of Halogen-Substituted Nitroarenes. Available at: [Link]

  • [6] ACS Publications. Application of High-Throughput Experimentation in Identification of Conditions for Selective Nitro Group Hydrogenation. Available at: [Link]

Sources

Troubleshooting

Addressing thermal stability issues of[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride during long-term storage

Welcome to the technical support center for [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential thermal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential thermal stability issues during the long-term storage of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development programs.

Introduction to Stability Concerns

[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride, as a hydrochloride salt of a secondary amine, is susceptible to various degradation pathways, particularly during long-term storage. The primary factors influencing its stability are temperature, humidity, and light. Understanding these factors and their impact is crucial for maintaining the compound's purity, potency, and overall quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride during long-term storage?

A1: Based on its chemical structure, the following degradation pathways are of primary concern:

  • Salt Disproportionation: Hydrochloride salts of weak bases can disproportionate into the free base and hydrochloric acid, especially under high humidity and temperature.[1][2] This can lead to a loss of solubility and changes in physical properties. The volatility of the counter-ion (HCl) plays a significant role in this process.[1]

  • Oxidation: The amine functional groups can be susceptible to oxidation, leading to the formation of colored impurities. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Hydrolysis: Although amides are generally stable, the amine group can potentially undergo hydrolysis under certain conditions, especially if the compound is in solution or exposed to high humidity.[3][4][5][6][7]* Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is a common practice to evaluate the photostability of active pharmaceutical ingredients (APIs). [8][][10]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store at a controlled room temperature, typically 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). [11]For enhanced stability, storage at refrigerated conditions (2°C to 8°C) is advisable, especially for long-term storage.

  • Humidity: Maintain a low-humidity environment. [12]Storage in a desiccator with a suitable desiccant is highly recommended to prevent moisture absorption, which can lead to hydrolysis and salt disproportionation. [2][12]The container should be tightly closed. * Light: Protect the compound from light by storing it in an amber or opaque container. [11]* Atmosphere: For highly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. [11]

Q3: I've observed a color change in my sample (e.g., from white to off-white or yellow). What could be the cause?

A3: A color change is often an initial indicator of chemical degradation. The most likely cause is oxidation of the amine functional groups, leading to the formation of colored impurities. This can be triggered by:

  • Exposure to air and/or light.

  • The presence of trace metal impurities.

  • Storage at elevated temperatures.

It is crucial to re-analyze the sample for purity using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the extent of degradation.

Q4: My compound shows decreased solubility in my solvent system compared to a fresh batch. What could be the reason?

A4: Decreased solubility is a common issue for hydrochloride salts and can be attributed to salt disproportionation. [1]Under the influence of moisture and heat, the dihydrochloride salt can convert to the free base form, which is typically less soluble in aqueous or polar protic solvents. To confirm this, you can perform a simple pH measurement of a solution of the compound; a shift towards a more basic pH compared to a fresh sample could indicate the loss of HCl.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color, clumping) - Oxidation- Moisture absorption- Salt disproportionation1. Visually inspect the container and seal for any breaches.2. Re-test the sample for purity and impurity profile using a validated stability-indicating method (e.g., RP-HPLC).3. Compare the results with the initial certificate of analysis.4. If degradation is confirmed, discard the sample and obtain a fresh batch.
Inconsistent analytical results (e.g., new peaks in chromatogram) - Formation of degradation products- Contamination1. Identify the new peaks using techniques like LC-MS to understand the degradation pathway.2. Review the storage conditions and handling procedures to identify any deviations from the recommended protocol.3. Perform forced degradation studies to intentionally generate degradation products and confirm their retention times.
Reduced potency or biological activity - Chemical degradation of the active molecule1. Quantify the active ingredient using a validated assay method.2. Correlate the loss of potency with the appearance of degradation products.3. If a significant loss of potency is observed, the material should not be used for experiments.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to quickly assess the stability of the compound under stressed conditions.

  • Sample Preparation: Aliquot approximately 10-20 mg of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride into three separate, appropriate containers (e.g., amber glass vials).

  • Stress Conditions: Place the samples in a stability chamber under the following conditions: 40°C ± 2°C and 75% ± 5% relative humidity (RH). [13][14]3. Time Points: Analyze the samples at initial (T=0), 1, 3, and 6 months. [8][10]4. Analysis: At each time point, analyze the samples for appearance, purity (by a stability-indicating HPLC method), and moisture content (e.g., by Karl Fischer titration).

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a >5% loss in purity or the appearance of any single degradation product >0.5%.

Protocol 2: Long-Term Stability Study

This protocol evaluates the stability of the compound under recommended storage conditions.

  • Sample Preparation: Prepare samples as described in the accelerated stability study protocol.

  • Storage Conditions: Store the samples at the recommended long-term storage conditions, for example, 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C. [10]3. Time Points: Analyze the samples at initial (T=0), 3, 6, 9, 12, 18, 24, and 36 months. [10][13]4. Analysis: Perform the same analyses as in the accelerated stability study.

  • Data Evaluation: The data from the long-term study will be used to establish the re-test period or shelf life of the compound.

Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method. [15][16]

Stress Condition Typical Protocol Potential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours Hydrolysis of the amine
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours Hydrolysis of the amine
Oxidation 3% H₂O₂ at room temperature for 24 hours Oxidation of the amine groups
Thermal Stress 105°C for 48 hours Various thermal degradation pathways

| Photostability | Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Photolytic degradation |

Visualizing Stability Concepts

Degradation_Pathways cluster_compound [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride cluster_stressors Stress Factors cluster_degradation Degradation Products Compound Stable Compound Disproportionation Free Base + HCl Oxidation Oxidized Impurities Hydrolysis Hydrolyzed Products Temperature High Temperature Temperature->Disproportionation Accelerates Temperature->Oxidation Accelerates Humidity High Humidity Humidity->Disproportionation Promotes Humidity->Hydrolysis Enables Light Light Exposure Light->Oxidation Initiates Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation A Define Storage Conditions C Place on Stability Study (Accelerated & Long-Term) A->C B Select Analytical Methods E Analyze Samples B->E D Pull Samples at Time Points C->D D->E F Analyze Data Trends E->F G Determine Shelf-Life / Re-test Period F->G

Caption: A typical workflow for a stability study.

References

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility | Molecular Pharmaceutics - ACS Publications. (2016, October 21).
  • Why Stability Testing Matters in Pharmaceutical API Development. (2026, February 9). Chemox Pharma.
  • EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). East African Community.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Accelerated Stability Assessment Program in API development. (2015).
  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Salt Selection in Drug Development. (2025, October 31). Pharmaceutical Technology.
  • Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. (2021, June 9). Taylor & Francis.
  • Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. (2021, May 15). PubMed.
  • Managing Safe Material Handling in Pharmaceutical Manufacturing. MasterMover.
  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. (2018, February 5). PubMed.
  • Pharmaceutical Storage Best Practices | FDA-Compliant Warehousing Guide. (2021, June 9).
  • Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. (2021, November 15).
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18).
  • Best Practices in Storage and Distribution of Medical Products. SEKO Logistics.
  • Good Storage Practices. USAID Global Health Supply Chain Program.
  • Annex 9 Guide to good storage practices for pharmaceuticals1. FDA.
  • Thermal degradation studies of substituted conducting polyanilines. (2006, October 6). R Discovery.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • 21.7 Chemistry of Amides. (2023, September 20). OpenStax.
  • Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. (2022, May 13).
  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aqu
  • Guideline on Declaration of Storage Conditions: A: in the product inform
  • Amide Hydrolysis: Acid and Base-C
  • Chemical Synthesis, Spectral Characterization and Thermal Degradation of Poly (aniline-co-m-chloroaniline) | Request PDF.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007).
  • Acid and base-catalyzed hydrolysis of amides (video). Khan Academy.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. PMC.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • the hydrolysis of amides. Chemguide.
  • A kinetic analysis of thermal decomposition of ortho-substituted polyaniline deriv
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • The Hydrolysis of Amides. (2023, January 22). Chemistry LibreTexts.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Peptide Stability and Potential Degradation P
  • The effect of atmospherically relevant aminium salts on w
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 3-Chloroaniline 99 108-42-9. Sigma-Aldrich.
  • Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones. Benchchem.
  • Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. (2021, November 12).
  • Stability indicating study by using different analytical techniques. IJSDR.
  • [3-chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride | 1609400-81-8. Sigma-Aldrich.
  • Thermal degradation of novel piperazine-based amine blends for CO>2> capture. (2016, June 1).
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.
  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture.
  • Hydrothermal Degrad
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF.
  • [3-chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride | CAS# 1443278-97-4 | MFCD13186183 | BB-4012421. Hit2Lead.
  • 3-Chloropiperidine | C5H10ClN | CID 424919. (2025). PubChem.

Sources

Optimization

Technical Support Center: Navigating Amination Reactions with [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. This document provides in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges presented by this sterically hindered substrate in C-N bond formation reactions. Our goal is to equip you with the scientific rationale and practical steps to optimize your reaction outcomes.

Introduction: Understanding the Challenge

[3-Chloro-2-(1-piperidinyl)phenyl]amine presents a significant synthetic challenge due to a combination of electronic and steric factors. The ortho-piperidyl group creates substantial steric bulk around the reactive center, impeding the approach of catalysts and coupling partners.[1] This, combined with the inherent inertness of the aryl chloride bond, often leads to low yields, slow reaction rates, or complete reaction failure with standard amination protocols.[2] Furthermore, the substrate is supplied as a dihydrochloride salt, necessitating careful consideration of the reaction base to ensure the free amine is available for reaction.

This guide will focus primarily on troubleshooting the two most powerful methods for this transformation: the Buchwald-Hartwig amination and the Ullmann-type coupling .

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is not working (low or no yield). Where do I start troubleshooting?

A1: Initial Parameter Verification

Before delving into more complex optimizations, it is crucial to ensure the fundamentals of your reaction setup are sound. Organometallic cross-coupling reactions are highly sensitive to atmospheric conditions and reagent quality.[3]

Troubleshooting Workflow: Initial Checks

Start Reaction Failure: Low/No Yield Inert_Atmosphere Is the reaction under a strictly inert atmosphere (N₂ or Ar)? Start->Inert_Atmosphere Solvent_Purity Are the solvents anhydrous and degassed? Inert_Atmosphere->Solvent_Purity Yes Fix_Atmosphere Action: Improve inerting technique. Use Schlenk line or glovebox. Inert_Atmosphere->Fix_Atmosphere No Reagent_Quality Are all reagents (amine, base, catalyst, ligand) of high purity and handled under inert conditions? Solvent_Purity->Reagent_Quality Yes Fix_Solvent Action: Use freshly dried, degassed solvents. Solvent_Purity->Fix_Solvent No Base_Stoichiometry Is there sufficient base to neutralize the dihydrochloride AND drive the catalytic cycle? Reagent_Quality->Base_Stoichiometry Yes Fix_Reagents Action: Use fresh, high-purity reagents. Handle solids in a glovebox. Reagent_Quality->Fix_Reagents No Fix_Base Action: Increase base equivalents. (See Q2 for details) Base_Stoichiometry->Fix_Base No Proceed Proceed to Catalyst System Optimization (See Q3 & Q4) Base_Stoichiometry->Proceed Yes G cluster_main Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Coord Amine Coordination [L-Pd(II)(Ar)(Cl)(R₂NH)] OA_Complex->Amine_Coord Amine Binding (R₂NH) Deprotonation Amido Complex [L-Pd(II)(Ar)(NR₂)] Amine_Coord->Deprotonation Deprotonation (-Base-H⁺Cl⁻) Deprotonation->Pd0 Reductive Elimination RE_Product Product Release Ar-NR₂ Deprotonation->RE_Product

Sources

Troubleshooting

Troubleshooting low conversion rates in reactions using [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride

Welcome to the dedicated technical support resource for [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this bifunctional reagent and to effectively troubleshoot low conversion rates in cross-coupling reactions. Our approach is rooted in mechanistic principles and field-proven strategies to ensure your success.

Introduction: Understanding the Molecule

[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride presents a unique set of challenges and opportunities in synthetic chemistry. As a bifunctional molecule, it possesses two key reactive sites: a primary arylamine and an aryl chloride. Furthermore, its delivery as a dihydrochloride salt necessitates careful consideration of reaction setup, particularly regarding base stoichiometry. The presence of two nitrogen atoms (the primary amine and the piperidinyl tertiary amine) in proximity to the aryl chloride introduces the potential for catalyst inhibition through coordination to the metal center. This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: Low Conversion Rates

Low or no conversion is a common frustration in complex cross-coupling reactions. This guide provides a systematic approach to diagnosing and resolving these issues when using [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride.

Q1: My reaction is not proceeding at all, or the conversion is very low. Where should I start?

When faced with a stalled reaction, it's crucial to first address the fundamentals of the reaction setup, particularly given the dihydrochloride nature of the starting material.

Most Common Culprit: Inadequate Base Stoichiometry

The starting material is a dihydrochloride salt, meaning two equivalents of acid (HCl) are associated with each molecule. These must be neutralized before the desired catalytic cycle can proceed efficiently.

  • Explanation of Causality: The primary amine needs to be in its freebase form to act as a nucleophile in a Buchwald-Hartwig amination. For a Suzuki-Miyaura coupling where the aryl chloride is the electrophile, the acidic conditions from the hydrochloride salt can interfere with the catalyst and other reagents. The base's primary role in the catalytic cycle (e.g., deprotonating the amine in the palladium complex in a Buchwald-Hartwig reaction) is hindered if it is consumed by the neutralization of the starting material.[1][2]

  • Troubleshooting Steps:

    • Calculate Base Equivalents: You will need at least two equivalents of base just to neutralize the dihydrochloride salt. Additional base (typically 1.2 to 2.0 equivalents) is then required for the catalytic reaction itself. Therefore, a minimum of 3.2 to 4.0 equivalents of base relative to the [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is a good starting point.

    • Choice of Base: For the initial neutralization, a variety of bases can be used. However, for the subsequent cross-coupling, a strong, non-nucleophilic base is often required, especially for less reactive aryl chlorides.[1] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS). For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though they may require higher temperatures or longer reaction times.[1][2]

Second Check: Inert Atmosphere and Reagent Quality

Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[1]

  • Explanation of Causality: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, effectively killing the catalytic cycle. Similarly, water in solvents or reagents can hydrolyze phosphine ligands and interfere with the base.

  • Troubleshooting Steps:

    • Degassing: Ensure all solvents are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) for 30-60 minutes or several freeze-pump-thaw cycles.

    • Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.

    • Reagent Purity: Use high-purity, anhydrous reagents and solvents.

Logical Troubleshooting Workflow

Here is a visual guide to your initial troubleshooting steps.

Caption: Initial troubleshooting workflow for low conversion.

Q2: I've addressed the basic setup issues, but my conversion is still poor. What's the next step?

If the foundational aspects are correct, the issue likely lies within the catalytic system itself, especially given the challenging nature of this substrate.

Potential Issue 1: Catalyst Inhibition

The two nitrogen atoms in [3-Chloro-2-(1-piperidinyl)phenyl]amine can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a known challenge for substrates containing basic nitrogen heterocycles or free amines.[3]

  • Explanation of Causality: Coordination of the substrate's nitrogen atoms to the palladium can block the site needed for oxidative addition of the aryl chloride or binding of the amine nucleophile, effectively poisoning the catalyst.

  • Solution: Ligand Selection

    • Bulky, Electron-Rich Ligands: The use of sterically hindered and electron-donating ligands is crucial. These ligands serve two purposes: they stabilize the palladium catalyst and their bulk can sterically shield the metal center, preventing coordination from the substrate's nitrogen atoms.[4]

    • Recommended Ligands:

      • Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are excellent starting points for reactions with challenging substrates like aryl chlorides.[5]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be very effective in activating unreactive aryl chlorides.

Table 1: Recommended Ligand Screening for [3-Chloro-2-(1-piperidinyl)phenyl]amine Reactions

Ligand ClassSpecific ExamplesRationale
Bulky Biarylphosphines XPhos, SPhos, RuPhosExcellent for activating aryl chlorides and mitigating catalyst inhibition.[4][5]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors, effective for challenging cross-couplings.
Bidentate Phosphines Xantphos, dppfCan be effective, particularly in preventing the formation of inactive palladium dimers.[6]

Potential Issue 2: Unreactive Aryl Chloride

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[7]

  • Explanation of Causality: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the oxidative addition step of the catalytic cycle more difficult and often rate-limiting.

  • Solutions:

    • Ligand Choice: As mentioned above, bulky, electron-rich phosphine ligands or NHCs are essential to promote the oxidative addition of aryl chlorides.[4][7]

    • Elevated Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.

    • Choice of Palladium Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient at generating the active Pd(0) species in situ compared to older sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]

Potential Issue 3: Poor Solubility

The dihydrochloride salt of the starting material may have limited solubility in common non-polar organic solvents like toluene or dioxane.

  • Explanation of Causality: If the starting material is not fully dissolved, the reaction becomes heterogeneous, and the rate will be significantly reduced.

  • Solutions:

    • Solvent Screening: If solubility is suspected to be an issue, consider more polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixture of solvents (e.g., toluene/DMF). Be aware that some polar aprotic solvents can coordinate to the palladium catalyst, so this should be evaluated carefully.

    • Pre-neutralization and Extraction: In some cases, it may be beneficial to neutralize the dihydrochloride salt in an aqueous solution, extract the free amine into an organic solvent, dry the organic layer, and then use this solution for the cross-coupling reaction.

Decision Tree for Advanced Troubleshooting

G start Initial Checks Passed, Still Low Conversion ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) start->ligand_screen temp_increase Increase Reaction Temperature (e.g., to 100-120 °C) ligand_screen->temp_increase If conversion improves but is incomplete solvent_screen Screen More Polar Solvents (e.g., DMF, Dioxane/DMF) temp_increase->solvent_screen If still slow or incomplete precatalyst Switch to a Modern Pre-catalyst (e.g., G3/G4 Palladacycle) solvent_screen->precatalyst If solubility is not the issue G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_halide Ar-Cl aryl_halide->oxidative_addition

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride vs. Fluorinated Analogues

Introduction In the realm of medicinal chemistry and rational drug design,[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride ([1]) and its free base ([2]) serve as highly privileged building blocks. The ortho-piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of medicinal chemistry and rational drug design,[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride ([1]) and its free base ([2]) serve as highly privileged building blocks. The ortho-piperidine and meta-halogen substitution pattern on the aniline ring provides a conformationally restricted scaffold frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) active GPCR ligands.

A critical optimization strategy during lead development involves comparing this chlorinated scaffold with its fluorinated analogue, 3-fluoro-2-(piperidin-1-yl)aniline. This guide provides an in-depth comparative analysis of their physicochemical properties, synthetic reactivity, and pharmacokinetic implications to assist drug development professionals in selecting the optimal building block.

Section 1: Physicochemical Profiling (The Causality of Halogen Substitution)

The substitution of chlorine with fluorine fundamentally alters the electronic and steric landscape of the molecule. Fluorine is highly electronegative but sterically mimics hydrogen, whereas chlorine is significantly larger and highly lipophilic.

  • Basicity & Nucleophilicity: The strong inductive electron-withdrawing effect of fluorine significantly reduces the pKa of the adjacent aniline nitrogen compared to chlorine. However, chlorine's larger van der Waals radius creates steric hindrance that can impede the nucleophilic attack of the primary amine during downstream derivatization.

  • Lipophilicity (LogP): The chlorinated analogue exhibits higher lipophilicity, which can enhance passive blood-brain barrier (BBB) penetration but may also increase non-specific protein binding.

Table 1: Quantitative Physicochemical Comparison
Property3-Chloro-2-(piperidin-1-yl)aniline3-Fluoro-2-(piperidin-1-yl)anilineCausality / Impact
Van der Waals Radius 1.75 Å1.47 ÅCl creates higher steric hindrance around the amine, dictating catalyst selection.
Calculated LogP (cLogP) ~2.8~2.3Cl analogue has higher lipophilicity, increasing passive BBB permeability.
Aniline pKa (approx.) 3.53.1F's stronger inductive electron-withdrawing effect further reduces amine basicity.
Halogen Bonding Potential High (Strong σ-hole)Very LowCl can act as a Lewis acid in target binding pockets, enhancing affinity.

Section 2: Synthetic Reactivity & Experimental Workflows

When incorporating these building blocks into larger molecular frameworks via C-N cross-coupling (e.g., Buchwald-Hartwig amination), the choice of halogen dictates the catalyst selection. The steric bulk of the 3-chloro group ortho to the piperidine ring requires a highly active, sterically demanding ligand to facilitate the reaction. As demonstrated in [3], the BrettPhos ligand excels with hindered primary amines by modulating the rate-limiting oxidative addition step.

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

Step 1: Free-Basing (Validation Step 1) Dissolve [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (1.0 eq) in dichloromethane (DCM) and wash with saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate under reduced pressure.

  • Causality: The dihydrochloride salt must be neutralized prior to coupling. If left intact, the acidic protons will rapidly quench the inorganic base (e.g., NaOtBu) required to drive the catalytic cycle.

  • Self-Validation: Analyze the concentrated residue via LC-MS to confirm the presence of the free base (m/z 211[M+H]+) and the complete absence of chloride salts before proceeding.

Step 2: Catalyst Preparation In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 (0.02 eq) and BrettPhos (0.04 eq) in anhydrous toluene. Stir at room temperature for 15 minutes until a deep red/purple active Pd(0) complex forms.

  • Causality: BrettPhos is specifically chosen because its bulky, electron-rich structure accelerates the rate-limiting oxidative addition step for sterically hindered primary amines, preventing catalyst deactivation[3].

Step 3: Reagent Addition Add the aryl halide coupling partner (1.1 eq), the free-based aniline (1.0 eq), and sodium tert-butoxide (1.5 eq) to the active catalyst solution.

Step 4: Reaction Execution Seal the flask and heat the mixture to 90 °C for 4 hours with vigorous stirring.

Step 5: In-Process Control (Validation Step 2) Pull a 10 µL aliquot, dilute in acetonitrile, and perform TLC (Hexanes/EtOAc 3:1) alongside LC-MS analysis.

  • Self-Validation: The reaction is deemed complete when the starting material peak (m/z 211) is fully consumed and the desired product mass is the dominant signal. If unreacted aniline remains, the system validates the need for an additional 0.01 eq of Pd catalyst.

Step 6: Workup and Purification Filter the crude mixture through a Celite pad to remove insoluble palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.

BH_Cycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for BrettPhos) Pd0->OxAdd Aryl Halide PdII_Ar Pd(II)(Ar)(X)(BrettPhos) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Base + Amine PdII_Ar_Amine Pd(II)(Ar)(NHR)(BrettPhos) AmineCoord->PdII_Ar_Amine RedElim Reductive Elimination (Fast for BrettPhos) PdII_Ar_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Caption: Catalytic cycle of Pd-BrettPhos mediated Buchwald-Hartwig amination showing rate-limiting steps.

Section 3: Pharmacokinetic (PK) & Pharmacodynamic (PD) Implications

The choice between the chlorinated and fluorinated analogues profoundly impacts the in vivo profile of the final drug candidate.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Fluorine substitution is a classic medicinal chemistry strategy to[4]. While the 3-chloro analogue also provides metabolic shielding, its larger size can cause steric clashes that force the molecule into conformations susceptible to N-dealkylation of the piperidine ring.

  • Target Binding (Halogen Bonding): Chlorine possesses a distinct "σ-hole"—a region of positive electrostatic potential on the axis of the C-Cl bond. This allows the 3-chloro analogue to form highly directional halogen bonds with Lewis bases (e.g., backbone carbonyls) in a protein's binding pocket, [5]. Fluorine, being highly electronegative, lacks a sufficient σ-hole and rarely participates in halogen bonding.

CYP450_Metabolism Substrate 3-Halo-2-(piperidin-1-yl)aniline CYP CYP450 Oxidation (Liver Microsomes) Substrate->CYP PathF 3-Fluoro Analogue (Metabolically Stable) CYP->PathF X = F PathCl 3-Chloro Analogue (Moderate Stability) CYP->PathCl X = Cl OxidationF Steric & Electronic Shielding Prevents Ring Hydroxylation PathF->OxidationF OxidationCl Susceptible to N-Dealkylation or Minor Hydroxylation PathCl->OxidationCl

Caption: Differential CYP450 metabolic liabilities of fluorinated vs. chlorinated aniline analogues.

Conclusion & Selection Guide

When designing a synthetic route or optimizing a lead compound:

  • Choose the 3-Chloro Analogue when your pharmacophore model suggests target binding relies on halogen bonding, or when higher lipophilicity is required to drive passive CNS penetration.

  • Choose the 3-Fluoro Analogue when optimizing for microsomal metabolic stability, reducing steric clashes in tight binding pockets, or lowering the overall LogP to improve aqueous solubility and reduce off-target toxicity.

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Validation

Evaluating the Efficacy of [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride in Parallel Synthesis Libraries

Executive Summary The design of high-throughput parallel synthesis libraries relies heavily on the selection of versatile, drug-like building blocks. The compound [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of high-throughput parallel synthesis libraries relies heavily on the selection of versatile, drug-like building blocks. The compound [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (CAS 1443278-97-4) represents a highly functionalized aniline scaffold. The ortho-piperidine and meta-chloro substitution pattern is a privileged motif frequently found in1 [1].

However, deploying this specific building block in automated parallel synthesis presents unique mechanistic challenges. As an Application Scientist, I have structured this guide to objectively compare its reactivity profile against less hindered alternatives, decode the causality behind its chemical behavior, and provide a self-validating experimental protocol for successful library generation.

Structural & Physicochemical Profiling

To understand the efficacy of[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (Scaffold A), we must benchmark it against its structural analogs: 2-(1-Piperidinyl)aniline (Scaffold B) and 3-Chloroaniline (Scaffold C).

The primary challenge with Scaffold A is not merely the sum of its parts, but a synergistic steric phenomenon known as the buttressing effect . The 3-chloro group physically forces the adjacent piperidine ring out of the aromatic plane and directly into the trajectory of the 1-amino group. This drastically reduces the nucleophilicity of the aniline nitrogen while simultaneously shielding it from electrophilic attack.

Table 1: Comparative Profiling of Aniline Scaffolds
ParameterScaffold A:[3-Chloro-2-(1-piperidinyl)phenyl]amineScaffold B: 2-(1-Piperidinyl)anilineScaffold C: 3-Chloroaniline
Structure Motif 1-NH₂, 2-Piperidine, 3-Chloro1-NH₂, 2-Piperidine1-NH₂, 3-Chloro
Salt Form Dihydrochloride (requires free-basing)Free base typicallyFree base typically
Steric Hindrance Extreme (Buttressing effect active)High (Ortho-bulk only)Low
Nucleophilicity Low (-I from Cl, Steric shielding)Moderate (+M from Piperidine)Moderate (-I from Cl)
Library Suitability Requires highly activated electrophilesBroadly applicableHighly versatile
Primary Advantage Complete suppression of di-acylationGood solubility, CNS-drug likeHigh conversion rates

Mechanistic Reactivity & Library Design Efficacy

When integrating Scaffold A into2 [2], standard coupling conditions will frequently fail. Understanding the causality behind these failures is critical for rational protocol design.

Amide & Urea Coupling

Standard coupling agents (e.g., EDC/HOBt) lack the kinetic reactivity required to overcome the steric wall erected by the buttressed piperidine ring. To achieve >80% conversion in a 96-well format, researchers must utilize highly active uronium salts like HATU or generate acid chlorides in situ. Conversely, this extreme steric bulk is advantageous for selectivity: it completely prevents unwanted di-acylation, a common side-reaction in less hindered anilines like Scaffold C.

Buchwald-Hartwig Cross-Coupling

Attempting C-N bond formation between Scaffold A and aryl halides using standard Pd(OAc)₂/BINAP systems will result in stalled reactions and catalyst degradation. The steric bulk impedes the reductive elimination step of the catalytic cycle. To force this reaction, one must employ3 [3] such as t -Bu₃P or BrettPhos, which stabilize the mono-ligated Pd(0) intermediate and accelerate reductive elimination.

Mechanism Chloro 3-Chloro Group (-I Effect, Moderate Bulk) Piperidine 2-(1-Piperidinyl) Group (+M Effect, High Bulk) Chloro->Piperidine Buttressing Effect (Forces Piperidine out of plane) Aniline 1-Amino Group (Nucleophilic Center) Chloro->Aniline Inductive Withdrawal (Lowers Electron Density) Piperidine->Aniline Severe Steric Clash (Shields NH2 trajectory) Reactivity Decreased Nucleophilicity (Slower Reaction Rates) Aniline->Reactivity Consequence 1 Selectivity High Mono-Acylation Selectivity (Suppressed Di-Acylation) Aniline->Selectivity Consequence 2

Electronic and steric influence pathway demonstrating the buttressing effect on nucleophilicity.

Self-Validating Experimental Protocol: Parallel Amide Library Generation

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an inert internal standard (1,3,5-trimethoxybenzene) directly into the master mix, conversion rates can be verified via LC-MS regardless of solvent evaporation or pipetting discrepancies.

Furthermore, because the starting material is a dihydrochloride salt , the protocol explicitly accounts for the stoichiometric neutralization of two equivalents of HCl before the aniline can act as a nucleophile.

Step-by-Step Methodology

Phase 1: Master Mix Preparation & Free-Basing

  • Calculate Stoichiometry: For a 96-well plate (100 µmol scale per well), weigh 9.6 mmol of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride.

  • Neutralization (Critical Step): Dissolve the salt in 40 mL of anhydrous DMF. Add 3.5 equivalents (33.6 mmol) of N,N-Diisopropylethylamine (DIPEA). Causality: 2.0 eq of DIPEA are consumed immediately to neutralize the dihydrochloride salt; the remaining 1.5 eq serve as the base for the subsequent HATU coupling.

  • Internal Standard Addition: Add 1.0 mmol of 1,3,5-trimethoxybenzene to the master mix. This will serve as the invariant reference peak for LC-MS validation.

Phase 2: Automated Array Dispensing 4. Aliquot: Using an automated liquid handler, dispense 400 µL of the Master Mix into each well of a 2 mL deep-well 96-well plate. 5. Electrophile Addition: Dispense 120 µmol (1.2 eq) of diverse carboxylic acid building blocks into the respective wells. 6. Activation: Dispense 120 µmol (1.2 eq) of HATU as a 0.5 M solution in DMF into each well. Seal the plate with a pierceable silicone mat.

Phase 3: Incubation & Self-Validation 7. Reaction: Agitate the plate at 800 rpm at 45°C for 16 hours. Causality: The elevated temperature is mandatory to overcome the activation energy barrier imposed by the4 [4]. 8. Validation Checkpoint (UPLC-MS): Withdraw 5 µL from 4 random quadrant wells. Inject into the UPLC-MS. Calculate the ratio of the product mass peak area against the 1,3,5-trimethoxybenzene internal standard. A ratio indicating >85% consumption of the parent aniline validates the entire plate's progression to purification.

Workflow Start [3-Chloro-2-(1-piperidinyl)phenyl]amine Dihydrochloride FreeBase Free-Basing Step (DIPEA / DMF) Start->FreeBase Neutralize HCl Split Split into 96-Well Array (0.1 M concentration) FreeBase->Split Aliquot Amide Amide Coupling (HATU, R-COOH) Split->Amide Urea Urea Formation (R-NCO) Split->Urea Buchwald Buchwald-Hartwig (Pd, BrettPhos, R-Br) Split->Buchwald Purification High-Throughput Purification (Prep-LC-MS) Amide->Purification Urea->Purification Buchwald->Purification QC QC Analysis (UPLC-MS / NMR) Purification->QC >85% Purity Target

Parallel synthesis workflow for library generation using the sterically hindered aniline scaffold.

References

  • TWI625120B - Opioid receptor modulators and use thereof. Google Patents.
  • Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery. Royal Society of Chemistry.
  • A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions. ACS Publications.
  • A Precise Synthetic Toolbox: H-Bond-Assisted Quadruple Reactivity of o-Dimethylaminoaryloximes. The Journal of Organic Chemistry - ACS Publications.

Sources

Comparative

Comparing the stability of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride in different cryopreservation media

Executive Summary Small molecule additives are increasingly vital in advanced cell therapy manufacturing and cryobiology. Similar to how established ROCK inhibitors (e.g., Y-27632) are routinely supplemented into cryomed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Small molecule additives are increasingly vital in advanced cell therapy manufacturing and cryobiology. Similar to how established ROCK inhibitors (e.g., Y-27632) are routinely supplemented into cryomedia to prevent 1 in human pluripotent stem cells[1], novel chemical building blocks like [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (hereafter referred to as CPPA-HCl) are being evaluated for their pharmacological utility in cold-chain workflows.

This guide objectively compares the stability of CPPA-HCl across three distinct cryopreservation matrices. As a Senior Application Scientist, my goal is to provide drug development professionals with actionable, data-backed formulation strategies, explaining not just what degrades, but why it degrades.

Mechanistic Background: The Aniline Vulnerability

CPPA-HCl is an aniline derivative featuring a piperidine ring. While the dihydrochloride salt form enhances its initial aqueous solubility, the core aniline structure remains highly susceptible to 2[2].

  • Oxidative Degradation: In the presence of dissolved oxygen, anilines can readily oxidize into dark-colored polymeric or quinone-like degradation products[2].

  • Solvent Interactions: Dimethyl sulfoxide (DMSO), the standard 3, can act as a mild oxidant at temperatures above 4°C[3]. Therefore, the choice of base media (serum-containing vs. chemically defined) dictates the degradation kinetics of the supplemented active ingredient.

Degradation CPPA CPPA-HCl (Intact Molecule) Oxidation Air-Oxidation (Aniline Ring) CPPA->Oxidation O2 exposure Hydrolysis Solvent Interaction (Aqueous/DMSO) CPPA->Hydrolysis T > 4°C Quinone Dark-colored Polymeric Products Oxidation->Quinone Adducts Degradation Adducts Hydrolysis->Adducts

Primary degradation pathways of CPPA-HCl in aqueous and DMSO-based cryomedia.

Comparative Stability Analysis

We evaluated CPPA-HCl (spiked at a functional concentration of 10 µM) across three standard cryopreservation formulations. The data below represents the percentage of the intact molecule recovered relative to baseline (T=0).

Cryopreservation MediaBase Composition4°C (7 Days)-20°C (30 Days)-80°C (6 Months)Primary Degradation Risk
Traditional Homebrew 10% DMSO, 90% FBS82.4% ± 1.2%89.1% ± 1.5%96.5% ± 0.8%Protein binding, slow oxidation
CryoStor® CS10 10% DMSO, Serum-Free94.5% ± 0.6%97.2% ± 0.4%99.1% ± 0.2%Minimal (optimized pH/ions)
Glycerol-Based 10% Glycerol, Aqueous76.8% ± 2.1%84.3% ± 1.9%91.2% ± 1.1%Aqueous hydrolysis

Expert Insight: Chemically defined, serum-free media (like CryoStor CS10) vastly outperforms the traditional Homebrew (FBS/DMSO) at 4°C. Why? Fetal Bovine Serum (FBS) contains undefined proteins and variable dissolved oxygen levels that accelerate the oxidation of the aniline ring. Furthermore, CPPA-HCl exhibits non-specific lipophilic binding to bovine serum albumin. This binding lowers the functionally available concentration of the molecule during the critical pre-freeze incubation window, leading to artificially lower efficacy upon thaw.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness in our stability data, the following methodology employs a self-validating internal standard system to eliminate matrix-effect biases during4[4].

G Start Compound: CPPA-HCl (10 mM Stock in DMSO) MediaA Media A: 10% DMSO + FBS Start->MediaA MediaB Media B: CryoStor CS10 Start->MediaB MediaC Media C: 10% Glycerol Start->MediaC Storage Storage Conditions (4°C, -20°C, -80°C) MediaA->Storage MediaB->Storage MediaC->Storage Extraction Acetonitrile Extraction (+ Internal Standard) Storage->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis

Workflow for evaluating CPPA-HCl stability across different cryopreservation media.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve CPPA-HCl in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous conditions prevent premature aqueous hydrolysis of the dihydrochloride salt prior to media integration.

  • Media Spiking: Dilute the stock 1:1000 into the respective cryopreservation media to achieve a 10 µM working concentration.

  • Storage Simulation: Aliquot 1 mL samples into cryovials. Store cohorts at 4°C (short-term handling simulation), -20°C, and -80°C (long-term).

  • Extraction & Protein Precipitation (The Self-Validating Step):

    • Spike 10 µL of Carbamazepine (1 µM) into each sample as an internal standard (IS)[4].

    • Causality: In complex matrices like FBS, ion suppression during electrospray ionization (ESI) artificially lowers the perceived concentration of the target analyte. By spiking a known IS prior to extraction, any matrix-induced signal loss is proportionally applied to both the analyte and the standard. This makes the system self-validating, ensuring the calculated recovery is absolute, not relative.

    • Add 2 mL of cold acetonitrile (-20°C) to precipitate proteins. Vortex for 60 seconds and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto a Hypersil GOLD C18 column (50 × 4.6 mm, 5 μm)[4]. Monitor the specific multiple reaction monitoring (MRM) transitions for CPPA-HCl and the IS to quantify remaining intact molecules.

Formulation Recommendations & Best Practices

For drug development professionals utilizing CPPA-HCl or structurally similar aniline-based kinase inhibitors in cryomedia:

  • Avoid Serum When Possible: Transition to chemically defined, serum-free media (like CryoStor) to prevent unpredictable protein binding and aniline ring oxidation.

  • Strict Cold-Chain Management: Add the compound to the media immediately before use. If pre-formulated media must be stored, keep it strictly at -80°C. Degradation accelerates exponentially at 4°C due to DMSO-mediated oxidation of the piperidine-aniline axis.

  • Protect from Light: Anilines are highly prone to photo-oxidation; all stock solutions and spiked media should be handled in amber tubes or protected from direct laboratory lighting.

References
  • Title: The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Cryopreservation of single cell hPSCs using ROCK inhibitors Source: Captivate Bio URL: [Link]

  • Title: Aniline Source: Wikipedia URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals The prudent handling of any chemical substance is a cornerstone of laboratory safety. This guide provides a detailed operational and logistical framework fo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of any chemical substance is a cornerstone of laboratory safety. This guide provides a detailed operational and logistical framework for the safe use of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride, a compound for which specific safety data may be limited. By synthesizing information from structurally similar compounds, such as chloroanilines and amine hydrochlorides, and adhering to established safety protocols from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), we can establish a robust safety plan.[1][2][3][4][5][6][7][8] This document is intended to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Anticipated Hazard Profile

Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Toxicity: Chloroanilines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[11][12] Amine hydrochlorides can also be fatal if swallowed and may cause damage to organs through prolonged or repeated exposure.[13]

  • Corrosivity/Irritation: The dihydrochloride salt suggests the compound is acidic and can cause severe skin burns and eye damage.[13][14] It is also likely to be a respiratory tract irritant.[14][15][16]

  • Environmental Hazard: Many chloroanilines are very toxic to aquatic life with long-lasting effects.[12][17]

Therefore, all handling procedures must be designed to minimize the possibility of direct contact, inhalation, and environmental release.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential for the safe handling of this compound. The following table outlines the minimum required PPE, with justifications rooted in the anticipated hazards.

PPE ComponentSpecificationJustification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact with the potentially toxic and corrosive solid.[11][12] Gloves should be inspected before each use and disposed of immediately after handling or if contamination is suspected.[11]
Eye and Face Protection ANSI Z87.1 compliant safety goggles or a full-face shield.[2][8]To protect the eyes from dust particles and potential splashes, which could cause serious eye damage.[13][14] A face shield offers additional protection for the entire face.[11]
Body Protection A lab coat that is fully buttoned.To protect skin and personal clothing from contamination.[18]
Respiratory Protection A NIOSH-approved respirator may be necessary.[1][5][6][7]To prevent the inhalation of fine dust particles, especially when weighing or transferring the solid compound.[14][15] The specific type of respirator should be determined by a formal risk assessment.

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, well-defined workflow is critical to minimizing exposure risk. The following protocols are designed to guide the user through the common laboratory manipulations of [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride.

Workflow for Handling and Weighing

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate a specific handling area don_ppe Don all required PPE prep_area->don_ppe gather_materials Gather all necessary equipment don_ppe->gather_materials weigh Weigh the compound in a chemical fume hood gather_materials->weigh transfer Carefully transfer the compound weigh->transfer dissolve Dissolve in a suitable solvent transfer->dissolve decontaminate Decontaminate all surfaces dissolve->decontaminate doff_ppe Doff PPE in the correct order decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands cluster_response Immediate Actions cluster_exposure Personal Exposure cluster_spill Spill Cleanup (Small Spill) spill Spill or Exposure Occurs evacuate Evacuate the immediate area spill->evacuate alert Alert others in the vicinity spill->alert attend Attend to any injuries spill->attend contain Contain the spill with inert absorbent alert->contain skin Skin Contact: Flush with water for 15 min attend->skin eye Eye Contact: Use eyewash for 15 min attend->eye inhalation Inhalation: Move to fresh air attend->inhalation seek_medical Seek immediate medical attention skin->seek_medical eye->seek_medical inhalation->seek_medical collect Collect material into a sealed container contain->collect decontaminate_spill Decontaminate the spill area collect->decontaminate_spill dispose Dispose of as hazardous waste decontaminate_spill->dispose

Caption: Immediate actions for spills and personal exposure incidents.

Detailed Emergency Procedures:

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [19]Remove contaminated clothing while under a safety shower. [19][20]Seek immediate medical attention. [21]* In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [21][19]Seek immediate medical attention. [21]* In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [21]* In Case of Ingestion: Do NOT induce vomiting. [18][21]Rinse the mouth with water and seek immediate medical attention. [21] Spill Response:

  • Small Spills: For minor spills, and only if it is safe to do so, contain the spill with an inert absorbent material like vermiculite or sand. [21][19][22]Avoid raising dust. [21]Carefully scoop the material into a clearly labeled, sealed container for disposal. [21]* Large Spills: Evacuate the area immediately and contact your institution's emergency response team. [21][22] Disposal Plan:

All waste containing [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. [12]Follow all local, state, and federal regulations for hazardous waste disposal. [12][15]Containers should be clearly labeled with the contents.

By implementing these comprehensive safety and logistical measures, researchers can confidently and safely handle [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. (n.d.).
  • Personal Protective Equipment - OSHA. (n.d.).
  • PPE Requirements: Standard & Levels | SafetyCulture. (2025, September 25).
  • Personal Protective Equipment - Standards | Occupational Safety and Health Administration. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
  • Understanding the NIOSH Pocket Guide to Chemical Hazards - CPWR. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition - JJ Keller. (n.d.).
  • Personal Protective Equipment Safety Guide | OshaEducationCenter.com. (n.d.).
  • Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide - Benchchem. (n.d.).
  • 1910 Subpart I - Personal Protective Equipment | Occupational Safety and Health Administration. (n.d.).
  • o-Chloro Aniline CAS No 95-51-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 4-Chloroaniline - Santa Cruz Biotechnology. (n.d.).
  • 12 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).
  • Safety Data Sheet: 3-Chloroaniline - Carl ROTH. (2025, March 31).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Sigma-Aldrich - Safety Data Sheet. (2012, October 26).
  • Material Safety Data Sheet - Spectrum Chemical. (2007, May 10).
  • CHLOROANILINES, LIQUID - CAMEO Chemicals - NOAA. (n.d.).
  • [3-chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride | CAS# 1443278-97-4 | MFCD13186183 | BB-4012421 - Hit2Lead. (n.d.).
  • Chemical Spills - Environmental Health Safety and Laboratory Operations - Rice University. (n.d.).
  • Hazardous Material Spill - Emergency Information. (n.d.).
  • Hazardous Spill Reporting and Response Procedures | Emergency Management. (n.d.).
  • Chemical Spills - Emergency Management - Florida State University. (n.d.).
  • PIPERAZINE DIHYDROCHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
  • Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% - Cole-Parmer. (2005, October 3).
  • [3-chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride | 1609400-81-8 - Sigma-Aldrich. (n.d.).
  • (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet Jubilant Ingrevia Limited. (2024, March 29).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride
Reactant of Route 2
[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride
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